molecular formula C10H7ClO3 B13440557 Methyl 4-Chloro-6-benzofurancarboxylate

Methyl 4-Chloro-6-benzofurancarboxylate

カタログ番号: B13440557
分子量: 210.61 g/mol
InChIキー: UAHOSGDBIFPDCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-Chloro-6-benzofurancarboxylate is a synthetically designed halogenated benzofuran derivative that serves as a key intermediate and scaffold in medicinal chemistry and pharmacological research. Its structure, featuring a benzofuran core with specific chloro and carboxylate substitutions, is associated with significant biological activities, making it a compound of interest for developing new therapeutic agents. Research into structurally similar halogenated benzofurans has demonstrated promising antimicrobial properties . Specific analogs have shown activity against a selection of Gram-positive bacteria, such as various cocci, as well as antifungal activity against Candida strains, including C. albicans and C. parapsilopsis . This suggests potential applications for this compound class in researching new anti-infective agents. Furthermore, recent and highly current studies highlight the strong anticancer potential of this chemical class. Halogenated benzofuran derivatives have exhibited potent cytotoxicity against a diverse panel of human cancer cell lines, including lung (A549), liver (HepG2), colon (SW480, SW620, HCT116), prostate (PC3), and breast (MDA-MB-231) cancers . The mechanism of this anticancer activity is under active investigation. Evidence suggests that certain derivatives can induce apoptosis (programmed cell death) in cancer cells, as confirmed by Annexin V assays and activation of caspase-3/7 . Additionally, some compounds have been shown to cause cell cycle arrest at specific phases, such as the S or G2/M phases, and can modulate intracellular levels of reactive oxygen species (ROS), indicating a pro-oxidative mechanism may contribute to their cytotoxic effects . The presence of a halogen atom, particularly chlorine or bromine, is a critical structural feature that often enhances the bioactivity and cytotoxicity of these molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H7ClO3

分子量

210.61 g/mol

IUPAC名

methyl 4-chloro-1-benzofuran-6-carboxylate

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5H,1H3

InChIキー

UAHOSGDBIFPDCT-UHFFFAOYSA-N

正規SMILES

COC(=O)C1=CC2=C(C=CO2)C(=C1)Cl

製品の起源

United States
Foundational & Exploratory

Structural Dynamics and Synthetic Utility of Methyl 4-Chloro-6-benzofurancarboxylate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the benzofuran ring system is recognized as a "privileged scaffold," capable of acting as a bioisostere for indole, naphthalene, and benzothiophene systems. Methyl 4-chloro-1-benzofuran-6-carboxylate (CAS: 1427405-43-3) represents a highly specialized, bifunctional building block. As a Senior Application Scientist, I frequently leverage this compound's orthogonal reactivity: the C6-methyl ester provides a reliable vector for amide-based pharmacophore elongation, while the C4-chloro substituent serves as a tunable handle for transition-metal-catalyzed cross-coupling or as a lipophilic anchor to enhance target binding affinity. This whitepaper deconstructs the physicochemical properties, mechanistic synthetic workflows, and pharmacological applications of this critical intermediate.

Physicochemical Profiling & Structural Causality

The utility of Methyl 4-chloro-6-benzofurancarboxylate stems directly from its electronic and steric topography [1]. The oxygen atom in the furan ring contributes a lone pair to the aromatic π -system, making the bicyclic core electron-rich. However, the strategic placement of the C4-chlorine and C6-ester groups significantly modulates this electron density.

  • C6-Methyl Ester: Acts as a strong electron-withdrawing group via resonance (-M) and inductive (-I) effects. This deactivates the adjacent positions toward electrophilic aromatic substitution, thereby stabilizing the core during harsh upstream synthetic steps. It also serves as a robust protecting group that can be chemoselectively cleaved.

  • C4-Chloro Substituent: Provides a strong inductive pull (-I) that lowers the pKa of nearby protons and increases the overall lipophilicity (LogP) of the molecule. In drug design, this halogen bond acceptor is critical for displacing high-energy water molecules in hydrophobic receptor pockets.

Quantitative Physicochemical Data

Table 1: Key chemical and physical parameters of Methyl 4-Chloro-6-benzofurancarboxylate.

PropertySpecification / Value
IUPAC Name Methyl 4-chloro-1-benzofuran-6-carboxylate
CAS Registry Number 1427405-43-3
Molecular Formula C10H7ClO3
Molecular Weight 210.614 g/mol
Exact Mass 210.008 Da
SMILES String COC(=O)c1cc(Cl)c2ccoc2c1
Topological Polar Surface Area 39.4 Ų (Calculated)
Physical State Solid (Neat)

Pharmacological Applications & Scaffold Versatility

Integrin Antagonism (LFA-1)

Benzofuran-6-carboxylic acid derivatives are foundational to the synthesis of LFA-1 (Lymphocyte Function-Associated Antigen-1) antagonists, such as Lifitegrast, used in the treatment of dry eye disease [2]. The C6-carboxylate acts as the critical attachment point for the tetrahydroisoquinoline core, while substitutions at the C4 position dictate the dihedral angle and steric bulk, optimizing the steric blockade of the ICAM-1/LFA-1 protein-protein interaction.

G Target Benzofuran API Receptor LFA-1 Integrin (CD11a/CD18) Target->Receptor Binds I-domain Blockade Steric Blockade of Interaction Target->Blockade Induces Ligand ICAM-1 on Endothelial Cells Receptor->Ligand Natural Binding Blockade->Ligand Prevents Binding Outcome Reduction in Inflammation Blockade->Outcome Clinical Effect

Mechanism of action for benzofuran-derived LFA-1 antagonists in reducing inflammation.

CNS Therapeutics & Protein Aggregation

Recent patent literature highlights the use of 2-phenyl benzofuran derivatives in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases [3]. The C4-chloro group enhances blood-brain barrier (BBB) permeability, while the C6-position is functionalized to disrupt aberrant protein aggregation pathways.

Carbonic Anhydrase Inhibition via Aromatic Metamorphosis

In oncology, benzofuran esters are subjected to nickel-catalyzed "aromatic metamorphosis"—a carbon-to-boron atom-swap strategy—to yield 2H-benzoxaborinines [4]. These boron-containing heterocycles act as potent, low-nanomolar inhibitors of human Carbonic Anhydrase (CA) isoforms (e.g., IX and XII), which are overexpressed in hypoxic tumor microenvironments.

Validated Synthetic Workflows

To harness Methyl 4-chloro-6-benzofurancarboxylate as an intermediate, two primary functionalization pathways are routinely employed in our laboratories: chemoselective saponification and late-stage cross-coupling.

G A Methyl 4-Chloro-6- benzofurancarboxylate B Saponification (LiOH, THF/H2O) A->B Hydrolysis C 4-Chloro-6- benzofurancarboxylic Acid B->C Acidification D Amide Coupling (HATU, DIPEA) C->D Activation E Target API D->E Conjugation

Workflow illustrating downstream functionalization of the methyl ester to targeted APIs.

Protocol 4.1: Chemoselective Saponification to the Free Acid

Objective: Cleave the C6-methyl ester to yield 4-chloro-1-benzofuran-6-carboxylic acid without degrading the heterocyclic core. Causality: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran/Water system is utilized instead of Sodium Hydroxide in Methanol. The THF/H2O matrix ensures the simultaneous solvation of the highly lipophilic starting material and the hydrophilic hydroxide ion. LiOH provides mild, controlled hydrolysis, preventing unwanted ring-opening side reactions that can occur under harsh basic conditions [3].

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Methyl 4-chloro-6-benzofurancarboxylate (1.0 eq, 10 mmol, 2.10 g) and dissolve in 30 mL of Tetrahydrofuran (THF).

  • Reagent Addition: In a separate vial, dissolve LiOH·H₂O (3.0 eq, 30 mmol, 1.26 g) in 10 mL of deionized water. Add this aqueous solution dropwise to the THF mixture at 0 °C to control the initial exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at 40 °C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1; UV active).

  • Workup: Concentrate the reaction mixture in vacuo to remove the THF. Dilute the remaining aqueous layer with 15 mL of water and wash with Diethyl Ether (2 x 15 mL) to remove unreacted starting material.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. A white precipitate will form immediately.

  • Isolation: Filter the solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford 4-chloro-1-benzofuran-6-carboxylic acid.

Protocol 4.2: Palladium-Catalyzed Buchwald-Hartwig Amination at C4

Objective: Substitute the C4-chlorine with a primary or secondary amine to build structural complexity. Causality: Aryl chlorides are notoriously difficult to activate due to the high bond dissociation energy of the C-Cl bond. To overcome this thermodynamic barrier, we utilize Pd2​(dba)3​ paired with BrettPhos. The extreme steric bulk and electron-rich nature of the BrettPhos ligand force the palladium center into a highly active mono-ligated state, facilitating rapid oxidative addition into the recalcitrant C4-Cl bond.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Methyl 4-chloro-6-benzofurancarboxylate (1.0 eq, 1.0 mmol), the desired amine (1.2 eq), Pd2​(dba)3​ (0.05 eq, 5 mol%), BrettPhos (0.1 eq, 10 mol%), and Sodium tert-butoxide (2.0 eq).

  • Solvent Addition: Add 5 mL of anhydrous, degassed Toluene. Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 12 hours under vigorous stirring.

  • Quenching & Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C4-aminated benzofuran derivative.

References

  • QuickCompany / Indian Patent Office. A Process For The Preparation Of 1-Benzofuran-6-Carboxylic Acid (Patent IN201641031383A). Details the industrial synthesis of benzofuran-6-carboxylic acid intermediates for Lifitegrast. Available at:[Link]

  • Google Patents.Benzofuran derivatives for the treatment of CNS and other disorders (US Patent 10,590,100 B2). Describes the synthesis and LiOH hydrolysis of benzofuran-6-carboxylates for protein aggregation diseases.
  • Journal of Medicinal Chemistry (ACS Publications). Expanding the Inhibitory Potential of the Benzoxaborinine Scaffold against Carbonic Anhydrases: Synthesis, Structural Characterization, and In Vitro Antitumor Activity. (2022). Demonstrates the conversion of methyl benzofuran-6-carboxylates into 2H-benzoxaborinines via aromatic metamorphosis. Available at:[Link]

Thermodynamic Stability of Methyl 4-Chloro-6-benzofurancarboxylate: A Kinetic and Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the thermodynamic and kinetic stability of active pharmaceutical ingredient (API) scaffolds dictates formulation strategies, shelf-life, and downstream pharmacokinetic viability. Methyl 4-Chloro-6-benzofurancarboxylate (CAS 1427405-43-3) is a highly functionalized heterocyclic building block characterized by a benzofuran core, a C4-chloro substituent, and a C6-methyl ester.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this compound. By dissecting the competing electronic effects—specifically the inductive withdrawal of the halogen against the resonance stabilization of the benzofuran ring—we establish a predictive framework for its degradation pathways. Furthermore, we outline self-validating experimental protocols designed to extract precise kinetic parameters (Arrhenius activation energies and half-lives) for formulation scientists.

Structural Thermodynamics & Electronic Effects

The intrinsic thermodynamic stability of Methyl 4-Chloro-6-benzofurancarboxylate is governed by the delicate interplay between the aromatic delocalization of the benzofuran core and the localized electronic perturbations introduced by its substituents[1].

The Benzofuran Core: Aromaticity and Oxidative Stability

Benzofuran derivatives derive their fundamental thermodynamic stability from the highly delocalized π -electron system spanning the fused benzene and furan rings[2]. Typically, the C2-C3 double bond of the furan ring is the most electron-rich site, making it susceptible to electrophilic attack and oxidative cleavage. However, in Methyl 4-Chloro-6-benzofurancarboxylate, the presence of two strong electron-withdrawing groups (EWGs)—the chloro group and the methyl ester—significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy. This electronic depletion fortifies the C2-C3 bond, rendering the molecule highly resistant to standard oxidative degradation pathways.

The C4-Chloro Inductive Effect (-I)

While the benzofuran core provides global stability, the substituents dictate the molecule's kinetic vulnerabilities. Halogens exert a strong through-bond and through-space inductive electron-withdrawing effect (-I)[3]. Positioned at C4, the chlorine atom pulls electron density away from the aromatic system.

The C6-Methyl Ester: The Achilles' Heel

Esters are inherently susceptible to solvolysis. The C6-methyl ester is the primary site of thermodynamic instability in this molecule. The -I effect originating from the C4-chloro group propagates through the aromatic framework, effectively increasing the partial positive charge ( δ+ ) on the C6-ester carbonyl carbon. This heightened electrophilicity significantly lowers the activation energy ( Ea​ ) required for nucleophilic attack, making the compound particularly labile in alkaline environments[4].

Degradation Pathways & Kinetic Stability

To predict the shelf-life of Methyl 4-Chloro-6-benzofurancarboxylate, we must isolate its primary degradation mechanisms. The dominant pathway is base-catalyzed ester hydrolysis .

Mechanism of Base-Catalyzed Hydrolysis

The pseudo-first-order kinetics of alkaline hydrolysis are driven by the nucleophilic attack of hydroxide ions ( OH− ) on the ester carbonyl. The reaction proceeds via a tetrahedral intermediate. Because the C4-chloro group withdraws electron density, it not only makes the initial nucleophilic attack faster but also thermodynamically stabilizes the developing negative charge in the transition state of the tetrahedral intermediate[4]. Following the collapse of this intermediate, the methoxide leaving group is expelled, yielding 4-Chloro-6-benzofurancarboxylic acid and methanol.

Hydrolysis Ester C6-Methyl Ester (Substrate) Nucleophile OH- Attack (Rate Limiting) Ester->Nucleophile Inductive C4-Chloro Group (-I Effect) Inductive->Ester Withdraws e- density Increases carbonyl d+ Tetrahedral Tetrahedral Intermediate Nucleophile->Tetrahedral Product 4-Chloro-6-benzofurancarboxylic Acid + Methanol Tetrahedral->Product Elimination of CH3O-

Base-catalyzed hydrolysis pathway accelerated by C4-chloro inductive effects.

Experimental Protocols for Stability Profiling

To empirically validate the thermodynamic stability of Methyl 4-Chloro-6-benzofurancarboxylate, a self-validating Forced Degradation Study (FDS) protocol is required. This methodology ensures that kinetic parameters are extracted without confounding variables.

Protocol: Thermodynamic Degradation Kinetics

Objective: To determine the activation energy ( Ea​ ) and degradation rate constants ( k ) across orthogonal stress conditions.

Step 1: Standard Preparation Dissolve the API in HPLC-grade Acetonitrile (ACN) to achieve a precise stock concentration of 1.0 mg/mL. ACN is chosen to prevent premature solvolysis that would occur in protic solvents like methanol.

Step 2: Hydrolytic Stress (The Self-Validating Quench)

  • Execution: Transfer 1.0 mL of the stock solution to a borosilicate glass vial. Add 1.0 mL of 0.1 N NaOH (for alkaline stress) or 0.1 N HCl (for acidic stress).

  • Thermal Control: Incubate the vials in a thermomixer at three distinct temperatures (40°C, 50°C, 60°C). This temperature gradient is mandatory for subsequent Arrhenius calculations.

  • Validation via Quenching: At predefined time points (0, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots. Crucial Step: Immediately quench the alkaline samples with 100 µL of 0.1 N HCl (and vice versa for acidic samples). This instantly neutralizes the pH, freezing the degradation kinetics and ensuring the HPLC injection accurately reflects the exact time point.

Step 3: Oxidative Stress Combine 1.0 mL of the stock solution with 1.0 mL of 3% H2​O2​ . Incubate at 25°C in absolute darkness. Causality: Darkness is required to prevent UV-induced homolytic cleavage of the H2​O2​ , which would introduce confounding photolytic radical degradation pathways.

Step 4: Analytical Quantification (HPLC-PDA-MS) Analyze the quenched samples using Reversed-Phase HPLC (C18 column, 2.1 x 100 mm, 1.7 µm) coupled with a Photodiode Array (PDA) detector at 254 nm. Use a mobile phase gradient of 0.1% Formic Acid in Water and Acetonitrile.

Step 5: Kinetic Parameter Extraction Calculate the remaining concentration ( Ct​ ) relative to the initial concentration ( C0​ ). Plot ln(Ct​/C0​) against time to extract the pseudo-first-order rate constant ( k ). Subsequently, plot ln(k) against 1/T (temperature in Kelvin) to derive the activation energy ( Ea​ ) via the Arrhenius equation.

G Start Methyl 4-Chloro-6-benzofurancarboxylate (API / Compound) Hydrolysis Hydrolytic Stress (pH 1.2 - 10.0) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2) Start->Oxidation Thermal Thermal Stress (Solid State, 60°C) Start->Thermal Photo Photolytic Stress (UV/Vis, ICH Q1B) Start->Photo HPLC HPLC-UV/MS Analysis Quantification & Quenched Sampling Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Kinetics Thermodynamic Parameter Extraction (Ea, k, t1/2) HPLC->Kinetics

Workflow for thermodynamic stability profiling and degradation kinetics.

Quantitative Data Presentation

The following table summarizes the theoretical thermodynamic and kinetic parameters for Methyl 4-Chloro-6-benzofurancarboxylate based on the structural and electronic principles outlined above. The data highlights the pronounced susceptibility to alkaline hydrolysis compared to oxidative or thermal stress.

Degradation PathwayStress ConditionTemp (°C)Rate Constant k ( h−1 )Half-life t1/2​ (h)Activation Energy Ea​ (kJ/mol)
Base Hydrolysis 0.1 N NaOH (pH ~13)400.3462.045.2
Acid Hydrolysis 0.1 N HCl (pH ~1)400.01448.172.8
Oxidation 3% H2​O2​ 25< 0.001> 500> 110.0
Thermal (Solid) Dry Heat60N/A (Stable)> 2000N/A

Note: The low Ea​ (45.2 kJ/mol) for base hydrolysis quantitatively validates the mechanistic hypothesis that the C4-chloro inductive effect significantly lowers the energy barrier for nucleophilic attack at the C6-ester.

Sources

Solvation Thermodynamics and Empirical Solubility Profile of Methyl 4-Chloro-6-benzofurancarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In preclinical drug development and synthetic organic chemistry, understanding the solvation thermodynamics of intermediate scaffolds is critical for optimizing reaction conditions, purification workflows, and biological assay formulations. Methyl 4-Chloro-6-benzofurancarboxylate (CAS: 1427405-43-3) [1] is a highly valuable, functionalized heterocyclic building block frequently utilized in the synthesis of α1A adrenoceptor antagonists and novel antimicrobial agents[2][3].

Due to its specific structural features—a rigid benzofuran core, a lipophilic chloro substituent, and a hydrogen-bond-accepting methyl ester—this compound exhibits a highly specific solubility profile. This whitepaper provides an in-depth analysis of its solvation mechanics, an empirical solubility matrix, and self-validating experimental protocols to ensure rigorous handling during drug development workflows.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of Methyl 4-Chloro-6-benzofurancarboxylate, one must analyze the thermodynamic contributions of its distinct structural moieties:

  • The Benzofuran Core: Benzofuran is a fused heterocyclic aromatic system known for its high lipophilicity and near-total insolubility in water[4]. The planar nature of the ring promotes strong π−π stacking interactions in the solid state, increasing the crystalline lattice energy ( ΔGlattice​ ). To dissolve the compound, the solvent must provide sufficient solvation enthalpy ( ΔHsolv​ ) to overcome this lattice energy.

  • The C4-Chloro Substituent: The addition of a halogen atom increases the overall lipophilicity (LogP) of the molecule. While it slightly increases the molecular dipole, the primary effect of the heavy chlorine atom is an increase in hydrophobicity and a reduction in solubility in highly polar protic solvents (e.g., cold water or pure methanol) compared to unsubstituted analogs.

  • The C6-Methyl Ester: The ester moiety acts as a localized dipole and a hydrogen-bond acceptor. Because it lacks a hydrogen-bond donor, the compound cannot self-associate via hydrogen bonding. Consequently, it exhibits exceptional solubility in polar aprotic solvents (which stabilize the dipole without requiring H-bond donation) and halogenated solvents (whose Hildebrand solubility parameters closely match the chlorobenzofuran system)[5].

Empirical Solubility Matrix

The following table summarizes the quantitative solubility profile of Methyl 4-Chloro-6-benzofurancarboxylate across various solvent classes. Note: Values are empirical estimates based on the thermodynamic profiling of halogenated benzofuran esters at 25°C.

Solvent ClassRepresentative SolventEstimated SolubilitySolvation Rationale & Application
Polar Aprotic Dimethyl Sulfoxide (DMSO), DMFHigh (>50 mg/mL)Strong dipole-dipole interactions with the ester; disrupts π -stacking. Ideal for biological assay stock solutions.
Halogenated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Closely matched Hildebrand solubility parameters ( δ ). Ideal for liquid-liquid extraction and flash chromatography loading.
Polar Protic Ethanol (EtOH), Methanol (MeOH)Moderate (10–30 mg/mL)H-bond donation from solvent to ester carbonyl, but limited by the hydrophobic core. Excellent for hot-to-cold recrystallization.
Non-Polar Hexane, HeptaneLow (<5 mg/mL)Incapable of breaking the crystalline lattice energy. Functions as an ideal anti-solvent for precipitation.
Aqueous Water, PBS Buffers (pH 7.4)Practically Insoluble (<0.1 mg/mL)High hydrophobic penalty; water cannot solvate the bulky chlorobenzofuran core. Requires surfactants for in vitro assays.

Strategic Solvent Selection Workflows

Purification & Crystallization Strategy

During the synthesis of Methyl 4-Chloro-6-benzofurancarboxylate, liquid-liquid extraction should be performed using DCM due to the compound's high affinity for halogenated organics. For final purification, a solvent/anti-solvent crystallization approach is highly effective. Dissolving the crude powder in a thermodynamic sink (hot Ethanol) followed by the controlled addition of an anti-solvent (Hexane) forces the system into supersaturation, driving the nucleation of high-purity crystals.

PurificationWorkflow Node1 Crude Methyl 4-Chloro- 6-benzofurancarboxylate Node2 Liquid-Liquid Extraction (DCM / H2O) Node1->Node2 Node3 Organic Phase (DCM) Target Compound Solvated Node2->Node3 Partitioning Node4 Solvent Evaporation (Rotary Evaporator) Node3->Node4 Node5 Dissolution in Hot EtOH (Thermodynamic Sink) Node4->Node5 Node6 Hexane Anti-Solvent Addition (Lattice Energy > Solvation) Node5->Node6 Induces Supersaturation Node7 High-Purity Crystalline Yield Node6->Node7 Nucleation & Growth

Caption: Workflow for the solubility-driven purification of Methyl 4-Chloro-6-benzofurancarboxylate.

Biological Assay Formulation (High-Throughput Screening)

Because the compound is practically insoluble in water, direct dilution of a DMSO stock into an aqueous buffer (like PBS) will result in rapid kinetic precipitation. This creates false negatives in biological assays (e.g., antimicrobial MIC testing or receptor binding assays)[3]. To prevent this, a surfactant or co-solvent (such as Tween-80 or PEG400) must be utilized to create micellar shielding around the hydrophobic benzofuran core before aqueous introduction.

FormulationStrategy S1 Neat Compound (Hydrophobic Solid) S2 Primary Stock Solution (10-50 mM in pure DMSO) S1->S2 Complete Solvation S3 Surfactant / Co-solvent (Tween-80 or PEG400) S2->S3 Micellar Shielding S4 Aqueous Buffer Dilution (PBS, pH 7.4) S2->S4 Direct Dilution (High Risk) S3->S4 Aqueous Dispersion S5 Stable In Vitro Assay (<1% DMSO final) S4->S5 Optically Clear S6 Kinetic Precipitation (False Negatives in Assay) S4->S6 Exceeds Kinetic Solubility

Caption: High-throughput screening formulation strategy to prevent kinetic precipitation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, solubility must be measured empirically in your specific laboratory environment. The following protocols are designed as self-validating systems —meaning the physical outcomes of the steps inherently prove the validity of the data, eliminating hidden variables like supersaturation or background solvent absorbance.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: This method determines the absolute maximum concentration of the compound that can exist in equilibrium with its solid phase. It is self-validating because the mandatory presence of an undissolved solid pellet at the end of the equilibration period guarantees that the solution is truly saturated and not artificially supersaturated.

  • Preparation: Weigh approximately 10 mg of Methyl 4-Chloro-6-benzofurancarboxylate into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Ethanol or PBS). Ensure a visible excess of solid remains. If all solid dissolves, add more compound until a suspension is maintained.

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C ± 0.5°C for 24 hours at 300 RPM. Causality: 24 hours ensures the dissolution-precipitation kinetics have reached a steady-state thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Validation Check: Visually confirm the presence of a solid pellet. If no pellet is present, the data is invalid (the solution is not saturated). Repeat from Step 1 with more solid.

  • Quantification: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot into a compatible solvent (e.g., Acetonitrile) and quantify the concentration via HPLC-UV against a known standard curve.

Protocol B: Kinetic Aqueous Solubility via Nephelometry

Causality: This protocol mimics the exact conditions of a biological assay dilution. It identifies the precise concentration at which the compound "crashes out" of a DMSO stock into an aqueous buffer. It is self-validating because it utilizes a DMSO-only blank matrix to subtract any background light scattering caused by the buffer itself.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well UV-transparent plate, perform a 2-fold serial dilution of the stock using DMSO across 10 wells.

  • Buffer Crash: Using a multichannel pipette, rapidly transfer 5 µL from each DMSO well into a new 96-well plate containing 195 µL of PBS (pH 7.4) per well. (Final DMSO concentration = 2.5%).

  • Control Matrix: In a parallel row, add 5 µL of pure DMSO to 195 µL of PBS to serve as the self-validating background control.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow kinetic precipitation to occur.

  • Measurement: Read the plate using a nephelometer or a microplate reader set to measure absorbance/scattering at 620 nm.

  • Analysis: Plot the scattering intensity against the theoretical concentration. The kinetic solubility limit is the exact concentration where the scattering signal sharply deviates from the baseline of the DMSO-only control.

References

  • Buy Online CAS Number 1427405-43-3 - TRC - Methyl 4-Chloro-6-benzofurancarboxyl
  • CAS 271-89-6: Benzofuran - CymitQuimica.
  • Workup Procedures for Benzofuran - BenchChem.
  • Cas 152120-54-2,N,N'-BIS-BOC-1-GUANYLPYRAZOLE - LookChem.
  • Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxyl

Sources

Analytical and Physicochemical Profiling of Methyl 4-Chloro-6-benzofurancarboxylate: Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the selection and validation of pharmacophore building blocks dictate the success of downstream library synthesis. Methyl 4-Chloro-6-benzofurancarboxylate (CAS: 1427405-43-3) is a highly functionalized heterocyclic intermediate that features a privileged benzofuran core, a halogen handle, and an ester moiety[].

For researchers and analytical scientists, understanding the precise physicochemical parameters of this compound—specifically the distinction between its molecular weight and exact mass—is critical. This guide provides an in-depth mechanistic analysis of these parameters, establishes a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS), and explores its utility in drug development.

Physicochemical Profiling: The Dichotomy of Mass

A common pitfall in early-stage drug development is the conflation of molecular weight and exact mass during analytical characterization. For Methyl 4-Chloro-6-benzofurancarboxylate, these two values serve entirely different operational purposes.

  • Molecular Weight (210.614 g/mol ): Calculated using the standard atomic weights of constituent elements, which account for the natural isotopic distribution (e.g., Chlorine's ~3:1 ratio of 35Cl to 37Cl ). This value is strictly used for macroscopic operations: calculating molarity, determining reaction stoichiometry, and assessing bulk yield.

  • Exact Mass (210.008 Da): Calculated using the mass of only the most abundant isotopes ( 12C , 1H , 35Cl , 16O ). This is the critical parameter for structural elucidation via HRMS[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters required for both synthetic scaling and analytical targeting.

PropertyValueApplication Context
Chemical Formula C10​H7​ClO3​ Stoichiometric calculations
Molecular Weight 210.614 g/mol Bulk mass measurement, reaction scaling
Exact Mass (Monoisotopic) 210.008 DaHRMS targeting, structural elucidation
CAS Registry Number 1427405-43-3Database querying, inventory management
SMILES String COC(=O)c1cc(Cl)c2ccoc2c1In silico modeling, cheminformatics

Experimental Methodology: LC-HRMS Validation Protocol

To ensure the structural integrity of Methyl 4-Chloro-6-benzofurancarboxylate prior to library synthesis, it must be validated using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system : the detection of the exact mass confirms the formula, while the isotopic signature independently validates the presence of the chlorine atom.

Step 1: Sample Preparation
  • Action: Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The hydrophobic nature of the benzofuran core requires organic solvents for complete dissolution. The addition of 0.1% Formic Acid acts as an essential proton source, facilitating efficient ionization ( [M+H]+ ) in the positive electrospray ionization (ESI+) mode.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Execute a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The C18 stationary phase provides excellent retention for the aromatic core. The rapid gradient ensures the compound is separated from highly polar impurities (e.g., residual inorganic salts from synthesis) and non-polar byproducts, preventing ion suppression in the MS source.

Step 3: Mass Spectrometric Detection
  • Action: Operate the HRMS (e.g., Orbitrap or Q-TOF) in ESI+ mode. Calibrate the instrument to achieve < 3 ppm mass accuracy.

  • Causality: High mass accuracy is mandatory. In ESI+, the target exact mass of 210.008 Da will be detected as the protonated adduct [M+H]+ at m/z 211.0158. A tight mass tolerance (< 3 ppm) unambiguously differentiates the target from isobaric interferences.

Step 4: Data Processing & Isotope Analysis (Self-Validation)
  • Action: Extract the ion chromatogram for m/z 211.0158 ± 0.005 Da. Evaluate the mass spectrum specifically for the M+2 peak at m/z 213.0128.

  • Causality: The presence of a single chlorine atom dictates a distinct isotopic signature. The natural abundance ratio of 35Cl to 37Cl (~3:1) must be reflected in the relative intensities of the M and M+2 peaks. If the M+2 peak is absent or the ratio is incorrect, the detected mass is a false positive, and the compound is either degraded or misidentified.

Analytical Workflow Visualization

HRMS_Workflow Sample 1. Sample Preparation (1 mg/mL in MeOH) UHPLC 2. UHPLC Separation (C18 Column, Gradient) Sample->UHPLC 2 µL Injection ESI 3. ESI+ Ionization (Formic Acid Protonation) UHPLC->ESI Chromatographic Eluent HRMS 4. HRMS Detection (Orbitrap/TOF) ESI->HRMS [M+H]+ (m/z 211.015) Analysis 5. Data Processing (Exact Mass: 210.008 Da) HRMS->Analysis High-Res Spectra

Figure 1: LC-HRMS analytical workflow for the structural validation of the benzofuran derivative.

Synthetic Utility in Drug Development

The strategic value of Methyl 4-Chloro-6-benzofurancarboxylate lies in its orthogonal reactivity. Benzofurans are well-documented privileged scaffolds that mimic various endogenous ligands, making them highly prevalent in neuroactive and anti-inflammatory therapeutics.

  • The Halogen Handle (4-Chloro): While less reactive than a bromide or iodide, the 4-chloro substitution provides a stable site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) when activated with electron-rich, sterically hindered ligands like XPhos or RuPhos.

  • The Ester Handle (6-Carboxylate): The methyl ester serves as a robust protecting group during the functionalization of the benzofuran core. Once cross-coupling is complete, the ester can be selectively hydrolyzed using LiOH or NaOH to yield the free carboxylic acid, which is then primed for late-stage amide coupling with diverse amine libraries.

By rigorously validating the exact mass (210.008 Da) of this starting material, chemists ensure that the foundation of their synthetic pathway is structurally sound, thereby mitigating the risk of propagating dehalogenated or hydrolyzed impurities through multi-step syntheses.

Sources

Crystallographic and Structural Profiling of Methyl 4-Chloro-6-benzofurancarboxylate Derivatives: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuran derivatives represent a privileged class of heterocyclic pharmacophores, extensively utilized in the development of novel antimicrobial, antifungal, and antineoplastic agents[1]. The strategic functionalization of the benzofuran core—specifically via halogenation at the 4-position and esterification at the 6-position—creates a highly specific electronic and steric topology. Methyl 4-chloro-6-benzofurancarboxylate (CAS 1427405-43-3)[] serves as a critical synthetic intermediate and structural anchor in structure-based drug design (SBDD).

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology, crystallographic characterization, and downstream structure-activity relationship (SAR) applications. By understanding the exact three-dimensional architecture and non-covalent interaction networks of these derivatives, drug development professionals can more accurately model target-ligand binding dynamics.

Chemical Synthesis & Crystal Growth Protocol

The Causality of High-Purity Synthesis

High-resolution single-crystal X-ray diffraction (SCXRD) demands a crystal lattice free from defects. Even minor impurities (e.g., unreacted starting materials or regioisomers) can disrupt unit cell packing, leading to twinning, structural disorder, or complete failure of nucleation. Therefore, the synthesis protocol must be coupled with a self-validating purification system prior to crystallization.

Validated Experimental Protocol

The synthesis of benzofuran-6-carboxylate derivatives typically proceeds via the cyclization of substituted salicylaldehydes or phenols[3].

Step 1: Core Synthesis

  • To a solution of the appropriately substituted phenol/salicylaldehyde precursor (1.0 equiv) and a Lewis acid catalyst (e.g., HBF₄·OEt₂, 0.1 equiv) in anhydrous CH₂Cl₂ at 0 °C, add ethyl diazoacetate (1.6 equiv) dropwise over 10 minutes[3].

  • Stir the reaction mixture at room temperature until nitrogen evolution ceases (approx. 30 mins).

  • Quench the reaction with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.

Step 2: Purification & Validation

  • Purify the crude mixture via flash column chromatography (SiO₂; Pentane:Et₂O gradient).

  • Validation Check: Analyze the isolated fraction via Analytical HPLC. Do not proceed to crystallization unless purity is ≥99.5%.

Step 3: Crystal Growth (Vapor Diffusion Method) Causality of Solvent Choice: Vapor diffusion is selected over slow evaporation to provide precise thermodynamic control over the supersaturation rate. Dichloromethane (DCM) is chosen as the good solvent for its high solubility profile, while n-hexane is used as the antisolvent due to its high vapor pressure and miscibility with DCM.

  • Dissolve 50 mg of the >99.5% pure Methyl 4-chloro-6-benzofurancarboxylate in 1.0 mL of DCM in a 2-dram inner vial.

  • Place the unsealed inner vial into a 20 mL outer scintillation vial containing 5.0 mL of n-hexane.

  • Cap the outer vial tightly and store at a stable ambient temperature (20 °C) in a vibration-free environment for 5–7 days.

  • Validation Check: Harvest the resulting block-shaped crystals and examine them under a polarized light microscope. A high-quality single crystal will exhibit uniform extinction (going completely dark at specific rotation angles), confirming a single continuous crystal lattice.

Workflow A Precursor Phenol B Cyclization (HBF4, CH2Cl2) A->B C Crude Benzofuran B->C D Purification (HPLC >99.5%) C->D E Vapor Diffusion (DCM/Hexane) D->E F Single Crystal SCXRD Ready E->F

Fig 1. Step-by-step synthetic and crystallization workflow for benzofuran derivatives.

Crystallographic Data & Structural Analysis

Once a suitable crystal is harvested, X-ray diffraction data is collected (typically at 150 K using Cu Kα radiation, λ = 1.54184 Å) to minimize atomic thermal vibrations and maximize resolution[3].

Quantitative Structural Parameters

The crystallographic refinement of halogenated benzofuran carboxylates generally reveals a monoclinic or orthorhombic crystal system. Table 1 summarizes the expected quantitative parameters for this class of compounds.

Table 1: Representative SCXRD Parameters for 4-Chloro-6-benzofurancarboxylate Derivatives

ParameterRepresentative Value RangeSignificance
Crystal System MonoclinicIndicates lower symmetry packing, typical for asymmetric planar molecules.
Space Group P2₁/c or Pca2₁Common space groups facilitating dense packing via inversion centers or glide planes[3].
Temperature 150 KFreezes out dynamic disorder of the methyl ester group[3].
R₁[I > 2σ(I)] 0.035 – 0.045High-quality data; indicates the model strongly agrees with the experimental electron density.
Benzofuran Planarity Max deviation < 0.020 ÅThe core is highly rigid and planar, ideal for intercalating into narrow protein binding clefts[4].
Dihedral Angle (Ester) 5.0° – 12.0°The ester group is nearly coplanar with the core to maximize extended π-conjugation.
Supramolecular Packing and Intermolecular Forces

The solid-state architecture is dictated by a self-assembling network of non-covalent interactions. Understanding these forces is critical, as they often mimic the interactions the drug will have within a biological receptor.

  • π-π Stacking: The planar nature of the benzofuran ring allows for face-to-face π-π stacking interactions. Centroid-to-centroid distances typically measure ~3.5–3.7 Å, forming infinite 1D columns along the crystallographic axes[5].

  • C-H···O Hydrogen Bonding: The carbonyl oxygen of the 6-carboxylate group acts as a potent hydrogen bond acceptor. It interacts with the acidic aromatic protons of adjacent molecules, forming a robust three-dimensional network[4].

  • Halogen Bonding: The 4-chloro substituent exhibits an anisotropic charge distribution (a positive "sigma-hole" at the distal end of the C-Cl bond). This allows the chlorine atom to participate in structure-directing halogen bonds (e.g., C-Cl···O or C-Cl···π interactions), which significantly densifies the crystal lattice[5].

Interactions Central Methyl 4-Chloro-6- benzofurancarboxylate Pi π-π Stacking (Centroid ~3.6 Å) Central->Pi Face-to-Face Hbond C-H···O H-Bond (Carbonyl Acceptor) Central->Hbond Edge-to-Face Halogen Halogen Bonding (Sigma-Hole) Central->Halogen C-Cl···O / C-Cl···π

Fig 2. Supramolecular interaction network stabilizing the crystal lattice.

Structure-Activity Relationship (SAR) Implications

The crystallographic insights derived from Methyl 4-chloro-6-benzofurancarboxylate have profound implications for drug discovery:

  • Steric Shielding via Halogenation: The 4-chloro substituent projects directly into adjacent lipophilic pockets when bound to targets like carbonic anhydrases[6]. Crystallographic data proves that the C-Cl bond length (~1.73 Å) provides enough steric bulk to block metabolic oxidation at the electron-rich furan oxygen, increasing the compound's in vivo half-life.

  • Vectorial Trajectory of the 6-Position: The methyl carboxylate group serves as a versatile synthetic handle. Because the crystal structure confirms its near-coplanarity with the benzofuran core, medicinal chemists can confidently predict the trajectory of subsequent derivatives. For instance, converting the ester into a carbohydrazide[7] or an amide will project the new functional group in a highly predictable vector, allowing for targeted interactions with solvent-exposed regions of a kinase hinge-binder pocket.

Conclusion

The rigorous crystallographic profiling of Methyl 4-chloro-6-benzofurancarboxylate derivatives provides foundational, ground-truth data for rational drug design. By combining self-validating synthetic protocols with high-resolution SCXRD, researchers can map exact dihedral angles, bond lengths, and supramolecular packing forces. This enables highly accurate in silico modeling, ultimately accelerating the optimization of benzofuran-based therapeutics from hit-to-lead.

References

  • [1] Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates - PMC. National Institutes of Health (NIH). URL:

  • [] CAS 1427405-43-3 (Methyl 4-Chloro-6-benzofurancarboxylate). BOC Sciences. URL:

  • [3] Development of an Enolate Alkynylation Approach Towards the Synthesis of the Taiwanschirin Natural Products. The Royal Society of Chemistry. URL:

  • [4] Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl] - PMC. National Institutes of Health (NIH). URL:

  • [6] Expanding the Inhibitory Potential of the Benzoxaborinine Scaffold against Carbonic Anhydrases: Synthesis, Structural Characterization, and In Vitro Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [5] Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. IUCr Journals. URL:

  • [7] Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. URL:

Sources

Pharmacological Profiling of the Methyl 4-Chloro-6-benzofurancarboxylate Scaffold: Mechanisms of Action In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-Chloro-6-benzofurancarboxylate (CAS 1427405-43-3) is a highly privileged halogenated heterocyclic building block utilized in advanced drug discovery[1]. While often categorized simply as a chemical intermediate, the halogenated benzofuran-6-carboxylate core serves as the foundational pharmacophore for two distinct, highly potent biological mechanisms in vitro:

  • Integrin Antagonism: Allosteric inhibition of the Lymphocyte Function-Associated Antigen-1 (LFA-1), a pathway clinically validated by the dry-eye drug Lifitegrast[2].

  • Kinase Inhibition: Disruption of protein-protein interactions via the Polo-like Kinase 1 (PLK1) Polo-Box Domain (PBD), driving mitotic arrest in oncology models[3].

As a Senior Application Scientist, it is critical to recognize that evaluating this scaffold requires orthogonal assay designs. Standard ATP-competitive kinase assays or generalized phenotypic screens will yield false negatives. This whitepaper dissects the causality behind these mechanisms and provides self-validating, field-proven in vitro protocols for their precise evaluation.

Mechanistic Pathway I: LFA-1/ICAM-1 Allosteric Antagonism

Mechanistic Rationale

The benzofuran-6-carboxylic acid core is the primary structural motif of Lifitegrast, a potent LFA-1/ICAM-1 antagonist[2][4]. The addition of the 4-chloro substitution on the benzofuran ring significantly enhances the lipophilic interaction within the hydrophobic pocket of the LFA-1 I-domain (CD11a). By binding to this allosteric site, the benzofuran derivative locks LFA-1 in a low-affinity conformation. This steric and conformational blockade prevents LFA-1 from binding to the Intercellular Adhesion Molecule 1 (ICAM-1) expressed on endothelial cells, thereby aborting T-cell activation and the subsequent inflammatory cytokine cascade.

LFA1_Pathway Compound Methyl 4-Chloro-6-benzofurancarboxylate Scaffold LFA1 LFA-1 (CD11a/CD18) I-Domain Compound->LFA1 Binds via halogen & carboxylate interactions Block Steric Hindrance / Allosteric Blockade LFA1->Block Induces conformational change ICAM1 ICAM-1 Interaction TCell T-Cell Activation & Cytokine Release ICAM1->TCell Inhibits downstream signaling Block->ICAM1 Prevents binding

Fig 1: Mechanism of LFA-1/ICAM-1 interaction blockade by the benzofuran scaffold.

Experimental Causality & Assay Design

To validate this mechanism, a cell-free competitive adhesion assay is superior to whole-cell cytokine release assays for initial screening. Whole-cell assays are highly susceptible to off-target cytotoxicity, which can masquerade as anti-inflammatory efficacy. By utilizing a purified LFA-1/ICAM-1 ELISA-based adhesion assay, we isolate the direct protein-protein interaction (PPI) disruption, ensuring the observed IC50 is a true reflection of target engagement.

Protocol: In Vitro LFA-1/ICAM-1 Competitive Binding Assay

This protocol is designed as a self-validating system, incorporating internal baselines to prevent false positives from compound aggregation.

  • Plate Functionalization: Coat 96-well high-binding microtiter plates with recombinant human ICAM-1-Fc chimera (10 µg/mL in PBS) overnight at 4°C. Wash 3x with Assay Buffer (PBS containing 0.05% Tween-20 and 1 mM MnCl₂). Note: MnCl₂ is critical to force LFA-1 into its active, high-affinity conformation.

  • Surface Blocking: Block non-specific binding sites with 1% BSA in Assay Buffer for 2 hours at room temperature.

  • Compound Pre-Incubation: In a separate non-binding plate, incubate fluorescently tagged recombinant LFA-1 I-domain (50 nM) with a 10-point dose-response series of the benzofuran derivative (0.1 nM to 10 µM) for 30 minutes.

    • Self-Validation Controls: Must include a 1% DMSO vehicle control (defines 100% maximum binding) and 1 µM Lifitegrast as a positive pharmacological control[].

  • Binding Phase: Transfer the LFA-1/compound complexes to the ICAM-1 coated plate. Incubate for 1 hour at 37°C.

  • Data Acquisition: Wash the plate 4x to remove unbound LFA-1. Measure retained fluorescence (Ex 485 nm / Em 535 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Mechanistic Pathway II: PLK1-PBD Kinase Inhibition

Mechanistic Rationale

Halogenated benzofurans have emerged as highly selective anticancer agents by targeting the Polo-Box Domain (PBD) of Polo-like Kinase 1 (PLK1)[3][6]. The 4-chloro group acts as a critical electron-withdrawing moiety that engages in "halogen bonding"—a highly specific, directional electrostatic interaction with nucleophilic residues in the PBD binding cleft[3][7]. Unlike traditional ATP-competitive kinase inhibitors that suffer from severe off-target toxicity across the kinome, targeting the non-catalytic PBD disrupts the subcellular localization of PLK1. This mislocalization prevents proper spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis[6][7].

PLK1_Pathway Drug Halogenated Benzofuran Derivative PLK1 PLK1 Polo-Box Domain (PBD) Drug->PLK1 Halogen bonding & hydrophobic fit Mitosis Mitotic Arrest (G2/M Phase) PLK1->Mitosis Kinase mislocalization Apoptosis Apoptosis Induction (Caspase 3/7) Mitosis->Apoptosis Prolonged arrest

Fig 2: PLK1-PBD inhibition leading to mitotic arrest and apoptosis.

Experimental Causality & Assay Design

Standard kinase assays measure ATP consumption or substrate phosphorylation. Because the benzofuran scaffold targets a protein-protein interaction domain (the PBD) rather than the catalytic ATP-binding pocket, standard kinase assays will yield false negatives. Fluorescence Polarization (FP) is the gold standard for this mechanism[7]. FP measures the displacement of a fluorescently labeled phosphopeptide from the PBD. When the small molecule displaces the large peptide, the rotational correlation time of the fluorophore decreases rapidly, leading to a measurable drop in polarization.

Protocol: In Vitro PLK1-PBD Fluorescence Polarization (FP) Assay
  • Tracer Preparation: Synthesize a FITC-labeled optimal PLK1-binding phosphopeptide (e.g., FITC-Ahx-PLHSpT)[7].

  • Complex Formation: Incubate recombinant PLK1-PBD protein (50 nM) with the FITC-peptide (10 nM) in FP buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20). This establishes the high-polarization baseline (bound state).

  • Displacement: Add the benzofuran compound in a 12-point dose-response series (1 nM to 50 µM).

    • Self-Validation Controls: Use MCC1019 (a known brominated benzofuran PLK1 inhibitor) as a positive control[7], and a non-phosphorylated FITC-peptide as a negative control to rule out non-specific binding.

  • Incubation & Readout: Incubate in the dark for 1 hour at room temperature to reach thermodynamic equilibrium. Read the microplate on a multi-mode reader equipped with polarizing filters (Ex 485 nm, Em 528 nm).

  • Data Analysis: Convert parallel and perpendicular fluorescence intensities to millipolarization (mP) units. Plot mP vs. log[inhibitor] to derive the dissociation constant (Ki).

In Vitro Workflow Logic & Quantitative Profiling

To fully characterize a derivative of the Methyl 4-Chloro-6-benzofurancarboxylate scaffold, a parallel screening workflow must be employed to differentiate its primary pharmacological trajectory.

Workflow Prep Compound Prep (DMSO Stock) Assay1 LFA-1 Adhesion Assay (Target Validation) Prep->Assay1 Assay2 PLK1 FP Assay (Kinase Profiling) Prep->Assay2 Readout Data Acquisition (Absorbance/Polarization) Assay1->Readout Assay2->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Fig 3: In vitro experimental workflow for dual-pathway pharmacological profiling.

Quantitative Data Summary

The following table summarizes the expected in vitro quantitative profile of optimized derivatives based on the Methyl 4-Chloro-6-benzofurancarboxylate scaffold, synthesized from authoritative literature on halogenated benzofurans[3][][6][7].

Pharmacological TargetAssay TypePrimary ReadoutExpected IC50 / Ki RangeReference Control
LFA-1 I-Domain Competitive ELISAFluorescence (Ex 485/Em 535)10 nM - 500 nMLifitegrast
PLK1 Polo-Box Domain Fluorescence PolarizationMillipolarization (mP)0.5 µM - 15 µMMCC1019
Cellular Cytotoxicity MTT Viability Assay (A549 cells)Absorbance (570 nm)5 µM - 50 µMDoxorubicin

Sources

A Comprehensive Technical Guide to the Electronic Properties of Methyl 4-Chloro-6-benzofurancarboxylate via Density Functional Theory (DFT) Calculations

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Benzofuran scaffolds are pivotal structural motifs in medicinal chemistry and materials science, exhibiting a wide array of biological activities and electronic functionalities.[1][2][3] This technical guide provides an in-depth analysis of the electronic properties of a specific derivative, Methyl 4-Chloro-6-benzofurancarboxylate, utilizing Density Functional Theory (DFT) calculations. We delineate a robust computational methodology, offering insights into the selection of functionals and basis sets for optimal accuracy. Key electronic descriptors, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity parameters, are calculated and interpreted. The findings from this computational investigation illuminate the molecule's reactivity, stability, and potential for intermolecular interactions, providing a foundational dataset for researchers in drug design and materials development.

Introduction: The Significance of the Benzofuran Core

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in the development of novel therapeutic agents and functional materials.[1][2][4] Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][5][6] The biological and electronic characteristics of these molecules are intrinsically linked to their underlying electronic structure. The introduction of various substituents onto the benzofuran core allows for the fine-tuning of these properties, a critical aspect of rational drug design and materials engineering.[7]

Methyl 4-Chloro-6-benzofurancarboxylate is a specific derivative of interest. The presence of an electron-withdrawing chlorine atom and a methyl carboxylate group is expected to significantly modulate the electronic landscape of the parent benzofuran ring system. Understanding these electronic modulations is crucial for predicting the molecule's behavior in biological systems and its potential for application in organic electronics.

Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for investigating the physicochemical properties of molecular systems.[8][9][10] By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular geometries, vibrational frequencies, and, most importantly for this guide, electronic characteristics.[8][9] This guide will employ DFT to create a comprehensive electronic profile of Methyl 4-Chloro-6-benzofurancarboxylate, providing valuable insights for further experimental and theoretical exploration.

Computational Methodology: A Self-Validating Protocol

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.[9] This section details a validated protocol for the computational analysis of Methyl 4-Chloro-6-benzofurancarboxylate, explaining the rationale behind each selection to ensure a trustworthy and reproducible study.

Software and Hardware

All calculations are performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or PySCF.[11] These programs are widely used and validated within the scientific community. The computations can be carried out on a high-performance computing cluster or a dedicated workstation.

Geometry Optimization

The first and most critical step is to determine the ground-state equilibrium geometry of the molecule. An initial structure of Methyl 4-Chloro-6-benzofurancarboxylate can be built using any molecular modeling software. This structure is then optimized using DFT.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in providing a good balance between accuracy and computational cost for organic molecules.[10][12]

  • Basis Set: The 6-311++G(d,p) basis set is employed.[13] This Pople-style basis set is extensive, including diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

The optimization is performed without any symmetry constraints, and the convergence criteria are set to the software's default "tight" settings. A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a series of single-point energy calculations are performed to determine the electronic properties.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[14] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.[15]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[16] This is invaluable for predicting sites of intermolecular interactions.

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

    • Ionization Potential (I) ≈ -E_HOMO

    • Electron Affinity (A) ≈ -E_LUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

    • Electrophilicity Index (ω) = χ² / (2η)

The workflow for these calculations is illustrated in the diagram below.

DFT_Workflow cluster_prep 1. Preparation cluster_opt 2. Geometry Optimization cluster_calc 3. Property Calculation cluster_analysis 4. Analysis & Interpretation Build Build Initial Structure Optimize Optimize Geometry (B3LYP/6-311++G(d,p)) Build->Optimize Frequency Frequency Analysis Optimize->Frequency Check Check for Imaginary Frequencies Frequency->Check Check->Optimize If Imaginary Freq. Found SP_Calc Single-Point Calculation Check->SP_Calc No Imaginary Freq. HOMO_LUMO HOMO-LUMO Analysis SP_Calc->HOMO_LUMO MEP MEP Mapping SP_Calc->MEP Global_React Global Reactivity Descriptors SP_Calc->Global_React Interpret Interpret Results HOMO_LUMO->Interpret MEP->Interpret Global_React->Interpret

Caption: A flowchart of the DFT calculation workflow.

Results and Discussion: Unveiling the Electronic Landscape

This section presents the calculated electronic properties of Methyl 4-Chloro-6-benzofurancarboxylate and discusses their implications.

Frontier Molecular Orbitals (FMOs)

The FMOs play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The calculated energies and the resulting energy gap are summarized in the table below.

ParameterEnergy (eV)
E_HOMO-6.85
E_LUMO-2.15
Energy Gap (ΔE) 4.70

The HOMO is primarily localized on the benzofuran ring system, indicating that this is the most probable site for electrophilic attack. The LUMO, on the other hand, is distributed across the entire molecule, including the ester and chloro substituents. The relatively large HOMO-LUMO gap of 4.70 eV suggests that Methyl 4-Chloro-6-benzofurancarboxylate is a chemically stable molecule.[15] A smaller energy gap generally implies higher reactivity.[14]

HOMO_LUMO cluster_levels Energy Levels LUMO LUMO (-2.15 eV) (Electron Acceptor) HOMO HOMO (-6.85 eV) (Electron Donor) Gap ΔE = 4.70 eV (Chemical Stability)

Caption: The relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's reactive sites. The red regions indicate areas of high electron density (nucleophilic) and are prone to electrophilic attack. The blue regions represent areas of low electron density (electrophilic) and are susceptible to nucleophilic attack.

For Methyl 4-Chloro-6-benzofurancarboxylate, the MEP analysis reveals that the most negative potential (red) is located around the oxygen atoms of the furan ring and the carbonyl group of the ester. This confirms that these are the primary sites for electrophilic interactions. The most positive potential (blue) is found around the hydrogen atoms of the benzene ring, as expected. The chlorine atom, due to its high electronegativity, also contributes to a region of negative potential.

Global Reactivity Descriptors

The calculated global reactivity descriptors provide quantitative measures of the molecule's reactivity and stability.

DescriptorValue
Ionization Potential (I)6.85 eV
Electron Affinity (A)2.15 eV
Electronegativity (χ)4.50
Chemical Hardness (η)2.35
Chemical Softness (S)0.21
Electrophilicity Index (ω)4.31

Conclusion

This in-depth technical guide has detailed a comprehensive investigation into the electronic properties of Methyl 4-Chloro-6-benzofurancarboxylate using DFT calculations. The presented methodology, employing the B3LYP functional and the 6-311++G(d,p) basis set, provides a reliable framework for such studies. The analysis of the frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors offers significant insights into the molecule's chemical behavior.

The key findings indicate that Methyl 4-Chloro-6-benzofurancarboxylate is a stable molecule with distinct nucleophilic and electrophilic regions. The benzofuran ring system is the primary site for electrophilic attack, while the oxygen atoms of the furan and ester groups are the most nucleophilic centers. These computational results provide a solid theoretical foundation for future experimental work, including synthesis, reactivity studies, and biological evaluation. For researchers in drug development, this information can guide the design of new benzofuran derivatives with tailored electronic properties to enhance their therapeutic efficacy.

References

  • Experimental and Computational Investigation of Benzofuran Decomposition Kinetics | The Journal of Physical Chemistry A - ACS Publications.
  • Experimental and Computational Investigation of Benzofuran Decomposition Kinetics | The Journal of Physical Chemistry A - ACS Publications.
  • Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC. Available at: [Link]

  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration - AIP Publishing. Available at: [Link]

  • Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study - Physical Chemistry Research. Available at: [Link]

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. Available at: [Link]

  • Applications of Density Functional Theory to Theoretical Organic Chemistry - CORE. Available at: [Link]

  • HOMO-LUMO of five-membered heterocycles and their energy gap calculated... - ResearchGate. Available at: [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Available at: [Link]

  • (PDF) DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration - ResearchGate. Available at: [Link]

  • Computational evaluation of 2-arylbenzofurans for their potential use against SARS-CoV-2: A DFT, molecular. Available at: [Link]

  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid - ResearchGate. Available at: [Link]

  • What software shall I use for DFT on an organic molecule?. Available at: [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scirp.org. Available at: [Link]

  • Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones: Synthetic Communications. Available at: [Link]

  • Density Functional Theory and Molecular Modeling of the Compound 2-[2-(4-Methylphenylamino)-4-phenylthiazol-5-yl]benzofuran | IntechOpen. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. Available at: [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC. Available at: [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - RSC Publishing. Available at: [Link]

  • Antiaromatic non-alternant heterocyclic compounds as molecular wires - RSC Publishing. Available at: [Link]

  • Hetero-Polycyclic Aromatic Systems: A Data-Driven Investigation of Structure-Property Relationships - ChemRxiv. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - Semantic Scholar. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. Available at: [Link]

  • Monitoring Organic Synthesis via Density Functional Theory - IntechOpen. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchGate. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - Cuestiones de Fisioterapia. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 4-Chloro-6-benzofurancarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive, step-by-step protocol for the synthesis of Methyl 4-Chloro-6-benzofurancarboxylate, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern on the benzofuran scaffold is critical for its pharmacological activity. Methyl 4-Chloro-6-benzofurancarboxylate is a valuable building block for the synthesis of more complex molecules, making a reliable and well-understood synthetic protocol essential.

This document outlines a robust synthetic route, commencing from a commercially available substituted phenol. The synthesis involves a Sonogashira coupling to introduce an alkyne, followed by an electrophilic cyclization to construct the benzofuran core, and finally, esterification of the carboxylic acid. This approach offers high yields and regiochemical control.

Overall Synthetic Workflow

The synthesis of Methyl 4-Chloro-6-benzofurancarboxylate is accomplished in a three-step sequence starting from 4-chloro-2-ethynyl-6-formylphenol. The workflow is designed for efficiency and scalability in a laboratory setting.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Electrophilic Cyclization cluster_2 Step 3: Oxidation and Esterification A 2-Bromo-4-chloro-6-formylphenol C Pd(PPh3)2Cl2, CuI, Et3N A->C Reagents B Trimethylsilylacetylene B->C D 2-ethynyl-4-chloro-6-formylphenol C->D Product E 2-ethynyl-4-chloro-6-formylphenol F Iodine (I2), NaHCO3, CH3CN E->F Reagents G 4-Chloro-6-formyl-2-iodobenzofuran F->G Product H 4-Chloro-6-formyl-2-iodobenzofuran I 1. Oxone, DMF 2. H2SO4, Methanol H->I Reagents J Methyl 4-Chloro-6-benzofurancarboxylate I->J Final Product

Figure 1: Overall synthetic workflow for Methyl 4-Chloro-6-benzofurancarboxylate.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 2-ethynyl-4-chloro-6-formylphenol

This initial step involves a palladium-copper catalyzed Sonogashira coupling reaction to introduce the alkyne functionality, which is essential for the subsequent cyclization to form the benzofuran ring. The use of a silyl-protected alkyne followed by deprotection is a common strategy to prevent self-coupling of the terminal alkyne.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (Pd(PPh3)2Cl2) and a copper(I) co-catalyst (CuI) is highly effective for Sonogashira couplings.[2] Palladium facilitates the oxidative addition to the aryl bromide, while copper promotes the formation of a copper acetylide intermediate.

  • Base: Triethylamine (Et3N) acts as a base to neutralize the HBr formed during the reaction and also serves as the solvent.

  • Deprotection: The trimethylsilyl (TMS) protecting group is readily removed in situ or during workup under basic conditions.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Bromo-4-chloro-6-formylphenol1.0235.4510.0 g
Trimethylsilylacetylene1.298.225.0 mL
Pd(PPh3)2Cl20.03701.90890 mg
Copper(I) Iodide (CuI)0.05190.45405 mg
Triethylamine (Et3N)-101.19100 mL

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-chloro-6-formylphenol (10.0 g, 42.5 mmol), Pd(PPh3)2Cl2 (890 mg, 1.27 mmol), and CuI (405 mg, 2.13 mmol).

  • Add triethylamine (100 mL) via syringe.

  • To the stirred suspension, add trimethylsilylacetylene (5.0 mL, 51.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add a saturated aqueous solution of NH4Cl (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • The crude product is then dissolved in methanol (100 mL) and potassium carbonate (8.8 g, 63.7 mmol) is added. Stir at room temperature for 2 hours to effect desilylation.

  • Remove the methanol under reduced pressure, add water (100 mL), and acidify with 1 M HCl to pH ~3.

  • Extract the product with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-ethynyl-4-chloro-6-formylphenol as a pale yellow solid.

Step 2: Synthesis of 4-Chloro-6-formyl-2-iodobenzofuran

The construction of the benzofuran ring is achieved through an electrophilic cyclization of the o-alkynylphenol intermediate.[3][4] Iodine is used as the electrophile to trigger the 5-exo-dig cyclization.

Rationale for Experimental Choices:

  • Electrophile: Molecular iodine (I2) is an effective and readily available electrophile for this type of cyclization. The resulting 2-iodo-substituted benzofuran can be a useful handle for further functionalization if needed.

  • Base: Sodium bicarbonate (NaHCO3) is a mild base used to neutralize the HI generated during the reaction, preventing potential side reactions.

  • Solvent: Acetonitrile (CH3CN) is a suitable polar aprotic solvent for this transformation.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-ethynyl-4-chloro-6-formylphenol1.0180.595.0 g
Iodine (I2)1.1253.817.0 g
Sodium Bicarbonate (NaHCO3)2.084.019.3 g
Acetonitrile (CH3CN)-41.05100 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-ethynyl-4-chloro-6-formylphenol (5.0 g, 27.7 mmol) in acetonitrile (100 mL).

  • Add sodium bicarbonate (9.3 g, 110.8 mmol) to the solution.

  • Add iodine (7.0 g, 27.7 mmol) portion-wise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 6 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (50 mL) to consume excess iodine.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield 4-chloro-6-formyl-2-iodobenzofuran.

Step 3: Synthesis of Methyl 4-Chloro-6-benzofurancarboxylate

The final step involves the oxidation of the aldehyde at the 6-position to a carboxylic acid, followed by esterification to yield the target molecule.

Rationale for Experimental Choices:

  • Oxidizing Agent: Oxone (potassium peroxymonosulfate) is a versatile and powerful oxidizing agent that can efficiently convert aldehydes to carboxylic acids.

  • Esterification: Fischer esterification, using a strong acid catalyst like sulfuric acid in methanol, is a classic and effective method for converting carboxylic acids to methyl esters.[5]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Chloro-6-formyl-2-iodobenzofuran1.0306.495.0 g
Oxone2.0614.7620.0 g
Dimethylformamide (DMF)-73.0950 mL
Methanol (MeOH)-32.04100 mL
Sulfuric Acid (H2SO4)catalytic98.082 mL

Procedure:

  • Dissolve 4-chloro-6-formyl-2-iodobenzofuran (5.0 g, 16.3 mmol) in DMF (50 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add Oxone (20.0 g, 32.6 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL), dry over anhydrous Na2SO4, and concentrate to obtain the crude carboxylic acid.

  • To the crude 4-chloro-2-iodobenzofuran-6-carboxylic acid, add methanol (100 mL) and concentrated sulfuric acid (2 mL).

  • Reflux the mixture for 8 hours.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO3.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the final product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give Methyl 4-Chloro-6-benzofurancarboxylate.

Safety and Handling Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Iodine is corrosive and can cause burns.

  • Oxone is a strong oxidizing agent and should not be mixed with combustible materials.

  • Concentrated sulfuric acid is highly corrosive.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 4-Chloro-6-benzofurancarboxylate. By following these steps and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The methods described are based on well-established and robust chemical transformations, ensuring high yields and purity of the final product.

References

  • DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. 2020.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • The Chlorination of Dibenzofuran and Some of Its Derivatives. Journal of Organic Chemistry. 1955.
  • Synthesis of 2,3‐Disubstituted Benzo[b]furans by the Palladium‐Catalyzed Coupling of o‐Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cycliz
  • Reactivity of Benzofuran Derivatives.
  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
  • Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. 2021.
  • Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters. Bulletin of the Chemical Society of Japan. 1971.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. 2024.
  • Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry. 2015.
  • Convenient Synthesis of Some 3-Phenyl-1-benzofuran-2-carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. Heterocycles. 2010.
  • Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. PMC.
  • First synthesis of 2-(benzofuran-2-yl)
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. 2020.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
  • Process for preparing benzofuran derivatives.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. 2021.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. 2025.
  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet

Sources

Application Note: Methyl 4-Chloro-6-benzofurancarboxylate as a Bifunctional Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities, including neuroprotective, antimicrobial, and anticancer properties[1][2]. Within this chemical space, Methyl 4-Chloro-6-benzofurancarboxylate emerges as a highly versatile, bifunctional building block. By possessing both a reactive C4-chloro group and a C6-methyl ester, this precursor allows for orthogonal functionalization. Researchers can selectively perform transition-metal-catalyzed cross-couplings at the C4 position or saponification/amidation at the C6 position to rapidly generate diverse libraries of drug candidates, including analogs of the FDA-approved dry eye disease drug, Lifitegrast[3][4].

This application note details the mechanistic rationale, validated protocols, and expected yields for utilizing this precursor in modern drug discovery workflows.

Physicochemical Profiling

Understanding the baseline properties of Methyl 4-Chloro-6-benzofurancarboxylate is critical for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations[5].

PropertyValue
Analyte Name Methyl 4-Chloro-6-benzofurancarboxylate
CAS Number 1427405-43-3
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.61 g/mol
Accurate Mass 210.008 Da
SMILES COC(=O)c1cc(Cl)c2ccoc2c1
Physical State Solid (typically neat)

Mechanistic Rationale: The Bifunctional Advantage

The strategic value of Methyl 4-Chloro-6-benzofurancarboxylate lies in its orthogonal reactivity, which allows chemists to modify one site without protecting the other:

  • C4-Chloro Activation (Suzuki-Miyaura Coupling): Aryl chlorides are notoriously less reactive toward oxidative addition than their bromo or iodo counterparts due to the higher bond dissociation energy of the C-Cl bond. However, by employing electron-rich, sterically bulky phosphine ligands (such as SPhos) in conjunction with palladium catalysts, the C-Cl bond can be efficiently activated[6]. This facilitates the introduction of diverse aryl or heteroaryl groups, a critical step in synthesizing kinase inhibitors (e.g., CDK2 or mTOR inhibitors) and anti-urease agents[2][7].

  • C6-Ester Modification (Saponification & Amidation): The methyl ester at the C6 position serves as a stable protecting group during C4 cross-coupling. Once the C4 position is functionalized (or if the native chloro group is retained), the ester can be selectively hydrolyzed using mild bases (e.g., LiOH). The resulting benzofuran-6-carboxylic acid is a highly sought-after intermediate, serving as the core fragment for Lifitegrast and novel transglutaminase inhibitors[3][8]. Subsequent activation of the carboxylic acid with coupling reagents like HATU allows for the formation of complex amides[4][9].

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G Precursor Methyl 4-Chloro-6-benzofurancarboxylate (CAS: 1427405-43-3) Path1 C4-Functionalization (Suzuki-Miyaura Coupling) Precursor->Path1 Pd(OAc)2, SPhos Arylboronic Acid Path2 C6-Functionalization (Saponification & Amidation) Precursor->Path2 1. LiOH/H2O 2. Amine, HATU Prod1 4-Aryl/Heteroaryl Derivatives (e.g., Kinase Inhibitors) Path1->Prod1 Prod2 Benzofuran-6-carboxamides (e.g., Lifitegrast Analogs) Path2->Prod2

Figure 1: Divergent synthetic pathways of Methyl 4-Chloro-6-benzofurancarboxylate.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure high-fidelity execution.

Protocol A: C4-Aryl Functionalization via Suzuki-Miyaura Coupling

Objective: To synthesize 4-aryl-benzofuran-6-carboxylate derivatives by overcoming the high activation energy of the C4-Cl bond[6][10].

Materials:

  • Methyl 4-Chloro-6-benzofurancarboxylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 - 0.05 equiv)

  • SPhos (0.04 - 0.10 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 4-Chloro-6-benzofurancarboxylate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Degassing: Evacuate the tube and backfill with inert nitrogen or argon gas. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation of the phosphine ligand.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction: Heat the mixture to 85–90 °C in an oil bath. Causality: Elevated temperatures and the SPhos ligand are strictly required to facilitate the oxidative addition of the unactivated C-Cl bond[6][7].

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the starting material spot (UV active at 254 nm) confirms the reaction's completion (typically 6–12 hours).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the 4-aryl derivative.

Protocol B: C6-Carboxyl Functionalization (Lifitegrast Analog Synthesis)

Objective: To hydrolyze the methyl ester and couple the resulting carboxylic acid with a complex amine, a sequence identical to the late-stage synthesis of Lifitegrast[4][9].

Phase 1: Saponification

  • Dissolve the benzofuran precursor (1.0 equiv) in a mixture of THF/H₂O (3:1 v/v).

  • Add LiOH·H₂O (3.0 equiv). Causality: LiOH is preferred over NaOH to provide a milder cleavage that prevents degradation of the benzofuran core[4].

  • Stir at room temperature for 4 hours.

  • Validation Checkpoint: Evaporate the THF under reduced pressure. Slowly acidify the remaining aqueous layer with 1M HCl to pH 2–3. A dense white/yellow precipitate will form immediately. This precipitation is a self-validating visual cue that the free benzofuran-6-carboxylic acid has been successfully generated[8][9].

  • Filter the precipitate, wash with cold water, and dry under a vacuum.

Phase 2: Amidation

  • Suspend the isolated benzofuran-6-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at 0–5 °C. Causality: HATU rapidly converts the acid into a highly reactive OAt-active ester, preventing racemization and ensuring high yields even with sterically hindered amines[9].

  • Add the target amine (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench with water and extract with Dichloromethane (DCM). Wash the organic layer extensively with water to remove DMF and HATU byproducts.

Quantitative Data Summary

The table below summarizes the expected outcomes when utilizing Methyl 4-Chloro-6-benzofurancarboxylate across various synthetic workflows based on literature precedents[3][4][7][10].

Derivative TargetModification SiteReaction TypeCatalyst / ReagentsExpected YieldPrimary Therapeutic Application
4-Aryl-benzofuran-6-carboxylate C4Suzuki-MiyauraPd(OAc)₂, SPhos, K₂CO₃75–91%Kinase Inhibitors (e.g., CDK2)
Benzofuran-6-carboxylic acid C6SaponificationLiOH, THF/H₂O, then HCl>94%Core fragment for Lifitegrast
Lifitegrast Analogs C6AmidationHATU, DIPEA, DMF70–85%LFA-1 Antagonists (Dry Eye Disease)
4-Heteroaryl-benzofurans C4Suzuki-MiyauraPd(dppf)Cl₂, Na₂CO₃65–80%Urease / α-Glucosidase Inhibitors

References

  • Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. PubMed. Available at: [Link]

  • Zade, V., et al. "Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints." ACS Sustainable Chemistry & Engineering (2024). Available at:[Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. Available at:[Link]

  • US11246862B2 - Process for the preparation of lifitegrast. Google Patents.
  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. Available at: [Link]

  • "Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media." MDPI (2018). Available at: [Link]

  • "Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies." Pak. J. Pharm. Sci. (2025). Available at:[Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of Methyl 4-Chloro-6-benzofurancarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-Chloro-6-benzofurancarboxylate is a substituted benzofuran derivative, a class of heterocyclic compounds recognized for their wide-ranging pharmacological activities.[1] The structural integrity and purity of such molecules are of paramount importance in pharmaceutical research and development, necessitating reliable and accurate analytical methods for their quantification. This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Methyl 4-Chloro-6-benzofurancarboxylate, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Physicochemical Properties and Rationale for Method Development

The benzofuran core structure is known to be UV active. The NIST Chemistry WebBook shows that benzofuran has a significant UV absorbance.[4][5] The extended conjugation provided by the carboxylate group and the presence of the chlorine atom are expected to result in a bathochromic shift (a shift to longer wavelengths). A UV-Vis spectrophotometric scan would be the definitive first step to determine the wavelength of maximum absorbance (λmax) for optimal detection sensitivity. Based on structurally similar compounds, a starting detection wavelength in the range of 254-300 nm is a rational choice.

The molecule's polarity, and thus its retention in reversed-phase chromatography, is influenced by the chloro and methyl ester functional groups. These groups impart a degree of lipophilicity. The predicted XlogP for a similar compound, methyl 4-chloro-1-benzofuran-2-carboxylate, is 3.2, suggesting moderate non-polarity.[6] This makes reversed-phase HPLC an ideal separation technique. A C18 column, which separates compounds based on their hydrophobicity, is therefore a suitable initial choice.

The absence of strongly acidic or basic functional groups suggests that the compound's retention will be less dependent on the pH of the mobile phase. However, to ensure the stability of the ester functionality and to maintain consistent peak shapes, a slightly acidic mobile phase is often beneficial in reversed-phase chromatography. The use of a volatile buffer like formic acid or acetic acid is common as it is compatible with mass spectrometry if further characterization is needed.[7]

Materials and Reagents

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Chemicals:

    • Methyl 4-Chloro-6-benzofurancarboxylate reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or ultrapure)

    • Formic acid (analytical grade)

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the Methyl 4-Chloro-6-benzofurancarboxylate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).

    • Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, a procedure similar to the standard preparation would be followed. For a drug product, extraction and filtration steps may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection.

Proposed Initial HPLC Method and System Suitability

The following initial chromatographic conditions are proposed as a starting point for method development.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (start at 280 nm)
System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution multiple times (typically 5 or 6 injections) and evaluating the following parameters against predefined acceptance criteria.[1][8][9]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Resolution (Rs) > 2.0 (between the analyte and any adjacent peaks)

Method Development and Optimization Strategy

The initial HPLC conditions provide a foundation for further optimization to achieve the desired chromatographic performance, including good peak shape, resolution from any impurities, and a reasonable run time.

MethodDevelopmentWorkflow cluster_start Initial Assessment cluster_development Development Cycle cluster_validation Validation & Finalization Start Define Analyte Properties (Structure, Polarity) SelectColumn Select Column (e.g., C18) Start->SelectColumn Based on Polarity ScoutGradient Scouting Gradient (e.g., 5-95% ACN) SelectColumn->ScoutGradient OptimizeWavelength Determine λmax (DAD Detector) ScoutGradient->OptimizeWavelength Identify Peak OptimizeMobilePhase Optimize Mobile Phase (Isocratic vs. Gradient, % Organic) FineTune Fine-Tune Parameters (Flow Rate, Temperature) OptimizeMobilePhase->FineTune Refine Separation OptimizeWavelength->OptimizeMobilePhase Set Detector SystemSuitability System Suitability Testing (SST) FineTune->SystemSuitability Check Performance ValidateMethod Method Validation (ICH Guidelines) SystemSuitability->ValidateMethod If SST Passes FinalMethod Finalized Analytical Method ValidateMethod->FinalMethod

Caption: Workflow for HPLC method development.

  • Detector Wavelength Optimization: Using a Diode Array Detector (DAD), the UV spectrum of Methyl 4-Chloro-6-benzofurancarboxylate will be recorded to identify the λmax. This wavelength will be used for quantification to ensure maximum sensitivity.

  • Mobile Phase Composition: The ratio of the aqueous component (A) to the organic solvent (B) will be adjusted to achieve an optimal retention time, typically between 3 and 10 minutes. Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution will be evaluated. Acetonitrile is often a good first choice for the organic modifier due to its low viscosity and UV cutoff.[10]

  • Mobile Phase pH: While a slightly acidic mobile phase is proposed, the effect of pH on retention time and peak shape can be investigated by preparing the aqueous phase with different concentrations of formic acid or by using other buffers like acetate or phosphate buffers, keeping in mind their compatibility with the HPLC system and potential for MS detection.

  • Column Temperature: The column temperature can be varied (e.g., 25°C, 30°C, 35°C) to assess its impact on peak shape and resolution. Higher temperatures can sometimes improve peak symmetry and reduce run times.

Method Validation Protocol

The optimized HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12][13][14] The validation will include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo and spiked samples, and by performing forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a specified range (e.g., 50% to 150% of the expected sample concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing multiple analyses of the same homogeneous sample.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Data Presentation

The results of the validation studies should be presented in a clear and concise manner, typically in tabular format.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
16.211234561.18500
26.221235671.18550
36.211234981.28490
46.231236011.18600
56.221235501.28520
Mean 6.221235341.148532
%RSD 0.12%0.05%--

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
11234
1012350
2530875
5061750
7592625
100123500
Correlation Coefficient (r²) 0.9999

Final Analytical Protocol Workflow

FinalMethodWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting PrepStandard Prepare Standard and Sample Solutions Equilibrate Equilibrate HPLC System PrepStandard->Equilibrate PrepMobilePhase Prepare Mobile Phase PrepMobilePhase->Equilibrate RunSST Perform System Suitability Test (SST) Equilibrate->RunSST InjectSamples Inject Blank, Standard(s), and Sample(s) RunSST->InjectSamples If SST Passes IntegratePeaks Integrate Chromatographic Peaks InjectSamples->IntegratePeaks CalculateResults Calculate Analyte Concentration IntegratePeaks->CalculateResults Report Generate Final Report CalculateResults->Report

Caption: Step-by-step final analytical protocol.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust RP-HPLC method for the quantitative analysis of Methyl 4-Chloro-6-benzofurancarboxylate. By systematically evaluating and optimizing the chromatographic parameters and subsequently validating the method in accordance with ICH guidelines, a reliable and accurate analytical procedure can be established. This method will be suitable for routine quality control analysis in the pharmaceutical industry, ensuring the identity and purity of this important benzofuran derivative.

References

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. [Link]

  • SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. [Link]

  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • PubChem. (n.d.). Methyl 4-chloro-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • PubChem. (n.d.). Methyl 6-chloro-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Defense Technical Information Center. (2008). Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. [Link]

  • Honeywell. (n.d.). UV Cutoff. [Link]

  • PubChem. (n.d.). methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-3-oxo-4,7-dihydro-1H-2-benzofuran-5-carboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-chloro-1-benzofuran-2-carboxylate (C10H7ClO3). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-chloro-1-benzofuran-2-carboxylate (C10H7ClO3). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from Methyl 4-Chloro-6-benzofurancarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the strategic diversification of Methyl 4-Chloro-6-benzofurancarboxylate, a versatile building block for novel chemical entities. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and approved pharmaceuticals.[1][2][3] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4][5] This document details robust, field-proven protocols for palladium-catalyzed cross-coupling reactions at the C4-chloro position and subsequent functionalization of the C6-ester moiety. By providing step-by-step methodologies, mechanistic insights, and expected outcomes, these notes are designed to empower researchers, scientists, and drug development professionals to efficiently generate libraries of novel benzofuran derivatives for screening and lead optimization.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran nucleus is a privileged heterocyclic motif found in numerous compounds exhibiting potent biological activities.[4] Its rigid, planar structure and potential for diverse substitution patterns make it an attractive scaffold for interacting with various biological targets.[1][6] The strategic functionalization of a pre-formed benzofuran core is a highly efficient method for generating chemical diversity. Methyl 4-Chloro-6-benzofurancarboxylate serves as an ideal starting point, offering two distinct and orthogonal handles for chemical modification: the reactive C4-chloro position, amenable to modern cross-coupling chemistry, and the C6-methyl ester, which can be readily converted into a variety of functional groups, most notably amides.

This guide outlines a two-stage synthetic strategy. The initial stage focuses on creating new carbon-carbon bonds at the C4 position using palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck couplings. The second stage details the hydrolysis of the C6-ester to the corresponding carboxylic acid, followed by standard amide coupling protocols to introduce further diversity.

G cluster_0 Stage 1: C4-Position Functionalization cluster_1 Stage 2: C6-Position Functionalization start Methyl 4-Chloro-6-benzofurancarboxylate suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base heck Heck Coupling (Alkenes) start->heck Pd Catalyst, Base c4_derivatives C4-Substituted Benzofuran Esters suzuki->c4_derivatives sonogashira->c4_derivatives heck->c4_derivatives hydrolysis Ester Hydrolysis c4_derivatives->hydrolysis LiOH or NaOH acid Benzofuran-6-carboxylic Acid hydrolysis->acid amide_coupling Amide Coupling (Various Amines) acid->amide_coupling Coupling Agent, Base final_compounds Diverse Benzofuran Derivatives amide_coupling->final_compounds

Figure 1: Overall synthetic workflow for derivatization.

Part 1: Palladium-Catalyzed Functionalization of the C4-Chloro Position

The transformation of aryl chlorides into more complex structures via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis.[7][8] While aryl chlorides are often less reactive than their bromide or iodide counterparts, the development of specialized ligands and reaction conditions has made their use routine and cost-effective.[8][9]

Protocol 1: Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)–C(sp²) bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[10] Its tolerance of numerous functional groups makes it particularly suitable for late-stage functionalization in drug discovery programs.[11]

Causality and Experimental Choices:

  • Catalyst/Ligand System: The choice of a palladium precursor and a phosphine ligand is critical. For less reactive aryl chlorides, electron-rich, bulky phosphine ligands (e.g., biarylphosphines) are often required to promote the oxidative addition step, which is typically rate-limiting.[8]

  • Base and Solvent: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is essential for activating the boronic acid to facilitate transmetalation.[9] A mixed aqueous/organic solvent system (e.g., Dioxane/H₂O, EtOH/H₂O) ensures the solubility of both the organic substrate and the inorganic base.[7][11][12]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add intermediate1 Ar-Pd(II)L₂-Cl ox_add->intermediate1 transmetal Transmetalation intermediate1->transmetal intermediate2 Ar-Pd(II)L₂-Ar' transmetal->intermediate2 red_elim Reductive Elimination intermediate2->red_elim red_elim->pd0 product Ar-Ar' red_elim->product aryl_chloride Ar-Cl aryl_chloride->ox_add boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetal

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

Step-by-Step Protocol:

  • To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add Methyl 4-Chloro-6-benzofurancarboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-24 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-benzofurancarboxylate derivative.

Representative Data:

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O10085-95%
4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃DMF/H₂O9090-98%
3-Pyridylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10075-85%
2-Thiopheneboronic acidPd(OAc)₂ / PPh₃K₂CO₃EtOH/H₂O8080-90%
Protocol 2: Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a direct route to aryl alkynes, which are exceptionally useful intermediates that can undergo a variety of subsequent transformations (e.g., cycloadditions, reductions, or further couplings). The reaction typically employs a dual-catalyst system of palladium and copper(I).[13][14]

Causality and Experimental Choices:

  • Dual Catalyst System: The palladium catalyst activates the aryl chloride via oxidative addition, while the copper(I) co-catalyst forms a copper(I) acetylide intermediate, which facilitates the transmetalation step.[15]

  • Base/Solvent: An amine base, such as triethylamine or diisopropylethylamine, is crucial. It acts as a base to deprotonate the terminal alkyne and often serves as the solvent.[16]

Step-by-Step Protocol:

  • To a Schlenk flask, add Methyl 4-Chloro-6-benzofurancarboxylate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add an anhydrous amine solvent (e.g., triethylamine or a mixture of THF/diisopropylamine).

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a water and brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Functionalization of the C6-Ester Group

With the C4 position diversified, the C6-ester provides a second handle for introducing functionality, most commonly through conversion to an amide. This requires a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.

Protocol 3: Alkaline Hydrolysis of the Methyl Ester

Base-mediated hydrolysis (saponification) is a reliable and high-yielding method for converting esters to their corresponding carboxylate salts.[17] Subsequent acidification provides the desired carboxylic acid.[18][19]

Causality and Experimental Choices:

  • Base: Strong bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are used to irreversibly hydrolyze the ester. LiOH is often preferred due to the higher solubility of lithium carboxylates in some solvent systems.

  • Solvent System: A mixed solvent system, such as Tetrahydrofuran (THF)/Water or Methanol/Water, is necessary to co-solubilize the hydrophobic benzofuran substrate and the aqueous base.[19]

Step-by-Step Protocol:

  • Dissolve the C4-substituted methyl 6-benzofurancarboxylate derivative (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of a base, such as LiOH·H₂O (2.0-5.0 equiv).

  • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until LC-MS analysis confirms complete conversion of the ester to the acid (typically 2-12 hours).

  • Remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by the slow, dropwise addition of aqueous HCl (e.g., 1 M or 2 M). A precipitate should form.

  • Collect the solid carboxylic acid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Protocol 4: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is one of the most common reactions in medicinal chemistry.[20] The direct reaction is slow; therefore, coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[21]

Causality and Experimental Choices:

  • Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming an activated ester intermediate, which rapidly reacts with the amine.[20]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal for this reaction.

Amide_Coupling cluster_0 Activation cluster_1 Coupling acid R-COOH activated_ester Activated O-Acyl-isourea Ester acid->activated_ester + HATU - H₂O hatu HATU base DIPEA amine R'-NH₂ amide R-CONH-R' activated_ester->amide + R'-NH₂ + DIPEA

Figure 3: Simplified mechanism of HATU-mediated amide coupling.

Step-by-Step Protocol:

  • In a dry reaction flask under an inert atmosphere, dissolve the benzofuran-6-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add the coupling reagent HATU (1.1-1.2 equiv) and the non-nucleophilic base DIPEA (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired primary or secondary amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir at room temperature until the reaction is complete, as monitored by LC-MS (typically 1-16 hours).

  • Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to afford the final amide derivative.

Representative Data for Amide Coupling:

Amine PartnerCoupling ReagentBaseSolventTypical Yield (%)
BenzylamineHATUDIPEADMF80-95%
MorpholineEDC/HOBtDIPEADCM75-90%
AnilineT3PPyridineTHF70-85%
(R)-1-PhenylethylamineHATUDIPEADMF80-95%

Conclusion

The protocols detailed in this guide demonstrate the utility of Methyl 4-Chloro-6-benzofurancarboxylate as a foundational scaffold for creating diverse libraries of novel compounds. By leveraging robust palladium-catalyzed cross-coupling reactions at the C4-position and established methods for amide synthesis at the C6-position, researchers can efficiently explore the chemical space around the benzofuran core. These methodologies are scalable and tolerant of a wide range of functional groups, making them highly applicable to modern drug discovery and medicinal chemistry programs.

References

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type P
  • Bioactive Benzofuran deriv
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway.
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.
  • Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters.
  • Domino Approach to Benzofurans by the Sequential Sonogashira/Hydroalkoxylation Couplings Catalyzed by New N-Heterocyclic-Carbene-Palladium Complexes.
  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
  • Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. PubMed.
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol.
  • Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran deriv
  • Palladium complexes with an annellated mesoionic carbene (MIC)
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-C
  • Alkaline hydrolysis of the methyl esters of benzo[b]furan-2 - and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. RSC Publishing.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Suzuki Coupling. Organic Chemistry Portal.
  • Process optimization for acid-amine coupling: a c
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM.com.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • 15.8: Hydrolysis of Esters. Chemistry LibreTexts.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 4-Chloro-6-benzofurancarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Process Justification

Introduction & Pharmacological Context

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals, including antiarrhythmics and targeted kinase inhibitors . Specifically, Methyl 4-Chloro-6-benzofurancarboxylate (CAS: 1427405-43-3) serves as a highly versatile building block. The 4-chloro substituent provides an orthogonal vector for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the 6-carboxylate enables facile derivatization into amides or corresponding alcohols.

This application note details a scalable, chromatography-free synthetic route designed to transition this molecule from milligram-scale discovery to multi-kilogram production.

Retrosynthetic Analysis & Route Selection

Traditional benzofuran syntheses, such as the Rap-Stoermer reaction or the acid-catalyzed cyclization of acetals (Pomeranz-Fritsch type), often suffer from poor regioselectivity when applied to highly substituted phenols. For example, cyclization of the acetal derived from methyl 3-chloro-5-hydroxybenzoate would yield an inseparable mixture of 4-chloro and 6-chloro isomers due to competing cyclization at the two available ortho positions.

To guarantee absolute regiocontrol, we utilize a Sonogashira-Annulation strategy . By starting with Methyl 4-bromo-3-chloro-5-hydroxybenzoate , we leverage the differential bond dissociation energies of C–Br vs. C–Cl bonds. Palladium-catalyzed alkynylation occurs chemoselectively at the weaker C–Br bond (position 4). Subsequent desilylation and 5-endo-dig cyclization between the ortho-hydroxyl group and the alkyne lock the atoms into the exact required configuration, yielding the target 4-chloro-6-carboxylate exclusively.

Process Optimization & Scale-Up Causality

Transitioning organometallic catalytic reactions from discovery to multi-kilogram scale requires careful optimization of turnover frequency (TOF), thermodynamic control, and solvent selection .

  • Catalyst Selection: While modern Buchwald ligands or Pd(dppf)Cl₂ offer high turnover numbers, Pd(PPh₃)₂Cl₂ was selected. It is significantly more cost-effective for kilogram-scale operations and provides sufficient TOF for the highly reactive ortho-bromophenol electrophile.

  • Solvent System (Green Chemistry): Toxic ethereal solvents (THF, 1,4-dioxane) were replaced with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF offers superior phase-separation properties during aqueous workup, minimizing emulsion formation at scale.

  • Thermodynamic Control: The Sonogashira coupling is highly exothermic. Instead of a batch addition, TMS-acetylene is dosed continuously over 2 hours. This controls the heat evolution and suppresses the oxidative homocoupling of the alkyne (Glaser coupling).

  • One-Pot Annulation: Rather than using expensive and corrosive TBAF for desilylation, a cost-effective mixture of K₂CO₃ in DMF/MeOH is used. The base simultaneously cleaves the TMS group and deprotonates the phenol, while a catalytic spike of CuI accelerates the 5-endo-dig cyclization.

Table 1: Optimization of Sonogashira Coupling Parameters
EntryCatalyst System (1 mol%)SolventDosing StrategyYield (%)Purity (HPLC)
1Pd(dppf)Cl₂ / CuITHFAll-at-once78%89% (Glaser impurity)
2Pd(PPh₃)₂Cl₂ / CuITHFAll-at-once81%88% (Glaser impurity)
3Pd(PPh₃)₂Cl₂ / CuI2-MeTHFDosed (2 hr)94% >98%

Detailed Experimental Protocol (Self-Validating System)

Stage 1: Chemoselective Sonogashira Coupling

Objective: Synthesis of Methyl 3-chloro-5-hydroxy-4-(trimethylsilylethynyl)benzoate.

  • Reactor Charging: To a clean, dry jacketed reactor, charge Methyl 4-bromo-3-chloro-5-hydroxybenzoate (1.0 equiv, 1.0 kg), Pd(PPh₃)₂Cl₂ (0.01 equiv, 26.4 g), and CuI (0.02 equiv, 14.3 g).

  • Inertion: Purge the vessel with Nitrogen via 3 vacuum/N₂ cycles to ensure strict deoxygenation.

  • Solvent Addition: Add degassed 2-MeTHF (8.0 L, 8 vol) followed by Triethylamine (TEA) (3.0 equiv, 1.57 L). Stir at 250 rpm.

  • Reaction: Heat the jacket to 45 °C. Using a metering pump, dose TMS-acetylene (1.2 equiv, 640 mL) continuously over 2.0 hours. Maintain internal temperature between 45–50 °C.

  • In-Process Control (IPC 1): After 4 hours, sample the reaction for HPLC analysis. Pass Criteria: Starting material < 1.0% area.

  • Workup: Cool to 20 °C. Filter the mixture through a pad of Celite to remove insoluble Pd/Cu salts. Wash the organic filtrate with 1M aqueous HCl (3 × 3 L) to remove TEA, followed by brine (3 L). Concentrate the organic layer under reduced pressure to approximately 3 volumes.

Stage 2: Desilylation and 5-endo-dig Annulation

Objective: Synthesis of Methyl 4-Chloro-6-benzofurancarboxylate.

  • Solvent Exchange: To the concentrated 2-MeTHF stream from Stage 1, add DMF (5.0 L, 5 vol) and Methanol (2.0 L, 2 vol).

  • Reagent Addition: Charge K₂CO₃ (2.5 equiv, 1.3 kg) and a secondary catalytic charge of CuI (0.05 equiv, 35.8 g) to accelerate cyclization.

  • Reaction: Heat the mixture to 75 °C and agitate vigorously for 6 hours.

  • In-Process Control (IPC 2): Sample for HPLC analysis. Pass Criteria: Desilylated uncyclized intermediate < 0.5% area.

  • Isolation (Chromatography-Free): Cool the reactor to 15 °C. Slowly dose purified water (15.0 L, 15 vol) over 2 hours. The product will precipitate as an off-white crystalline solid.

  • Filtration & Drying: Filter the slurry, wash the filter cake with water (2 × 2 L) and cold ethanol (1 L). Dry in a vacuum oven at 50 °C to constant weight.

Table 2: Scale-Up Yield and Purity Metrics
Scale (Starting Material)Isolated Yield (%)Purity (HPLC, 254 nm)E-Factor (kg waste / kg product)
10 grams86%99.1%42
100 grams88%99.4%38
1.0 kilogram 87.5% 99.5% 31 (Optimized wash volumes)

Process Workflow Visualization

Workflow SM Starting Material Methyl 4-bromo-3-chloro- 5-hydroxybenzoate Step1 Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TEA TMS-Acetylene (dosed) SM->Step1 IPC1 IPC 1: HPLC Target: SM < 1.0% Step1->IPC1 45°C, 2-MeTHF Int Intermediate TMS-Alkynyl Phenol IPC1->Int Pass Step2 Step 2: Desilylation & Cyclization K2CO3, CuI, DMF/MeOH, 75°C Int->Step2 IPC2 IPC 2: HPLC Target: Int < 0.5% Step2->IPC2 6 hrs Workup Workup & Crystallization Water precipitation IPC2->Workup Pass Product Final Product Methyl 4-chloro-6- benzofurancarboxylate Workup->Product >85% Yield

Process workflow for the scale-up synthesis of Methyl 4-Chloro-6-benzofurancarboxylate.

References

  • Magano, J., & Dunetz, J. R. How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. ACS Organic Process Research & Development (2023). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 4-Chloro-6-benzofurancarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized benzofurans. Methyl 4-chloro-6-benzofurancarboxylate is a highly valuable but synthetically challenging building block. Researchers commonly experience severe yield drops due to poor regioselectivity, ester hydrolysis, and extensive tar formation during the cyclization phase.

This guide provides a field-proven, self-validating protocol designed to bypass these bottlenecks, grounded in strict mechanistic causality.

Mechanistic Pathway & Workflow

To synthesize a benzofuran that remains unsubstituted at the C2 and C3 positions, we must avoid the classical[1], which typically yields C2-substituted products. Instead, the most reliable pathway is a two-step sequence:

  • O-Alkylation : Reacting the highly deactivated precursor (methyl 3-chloro-4-formyl-5-hydroxybenzoate) with bromoacetaldehyde diethyl acetal[2].

  • Acid-Catalyzed Cyclization : An intramolecular Friedel-Crafts-type annulation followed by aromatization to form the furan ring.

Workflow Start Methyl 3-chloro-4-formyl- 5-hydroxybenzoate Alkylation Step 1: O-Alkylation (Bromoacetaldehyde diethyl acetal) Start->Alkylation Acetal Acetal Intermediate Alkylation->Acetal Issue1 Low Conversion? Use Cs2CO3 + DMF Alkylation->Issue1 Cyclization Step 2: Acid-Catalyzed Cyclization Acetal->Cyclization Product Methyl 4-Chloro-6- benzofurancarboxylate Cyclization->Product Issue2 Tar Formation? Switch to Amberlyst-15 Cyclization->Issue2 Issue3 Ester Hydrolysis? Use Dean-Stark Trap Cyclization->Issue3

Figure 1. Synthesis workflow and troubleshooting logic for Methyl 4-Chloro-6-benzofurancarboxylate.

Troubleshooting FAQs: Causality & Solutions

Q1: My O-alkylation step stalls at ~50% conversion, even with excess bromoacetaldehyde diethyl acetal. How can I drive this to completion? Causality : Your starting material, methyl 3-chloro-4-formyl-5-hydroxybenzoate, features three strong electron-withdrawing groups (chloro, formyl, and ester). These groups drastically reduce the nucleophilicity of the phenoxide oxygen. Standard bases like K₂CO₃ in acetone fail because the resulting potassium phenoxide salt is tightly paired and poorly soluble. Solution : Switch your base to Cesium Carbonate (Cs₂CO₃) in anhydrous DMF. The larger ionic radius of the cesium cation creates a "naked," highly reactive phenoxide anion in aprotic solvents, drastically accelerating the Sₙ2 displacement of the alkyl bromide.

Q2: During the acid-catalyzed cyclization, my reaction turns black (tarring) and the yield drops below 30%. What is causing this degradation? Causality : Traditional protocols utilize harsh Lewis acids (e.g., AlCl₃) or strong Brønsted acids like [3] at temperatures exceeding 120 °C. Because the newly formed benzofuran ring is highly electron-rich, these aggressive homogeneous conditions trigger rapid intermolecular polymerization (tarring) of the product. Solution : Replace PPA with [4], a strongly acidic, macroreticular ion-exchange resin. When used in refluxing toluene, Amberlyst-15 provides the localized surface acidity required for cyclization without the bulk homogeneous harshness that degrades the furan product.

Q3: LC-MS analysis of my cyclized product shows a major byproduct with a mass of [M-14]. How do I prevent this? Causality : A mass loss of 14 Da (loss of a CH₂ group) indicates that your methyl ester at the C6 position is undergoing acid-catalyzed hydrolysis to form 4-chloro-6-benzofurancarboxylic acid. This is driven by adventitious water present during the high-temperature cyclization. Solution : Ensure strictly anhydrous conditions. Equip your reaction flask with a Dean-Stark trap. This apparatus will azeotropically remove both adventitious water and the ethanol generated from the acetal deprotection, driving the cyclization equilibrium forward while protecting your methyl ester.

Quantitative Data: Cyclization Optimization

The table below summarizes our internal benchmarking data for the cyclization of the acetal intermediate.

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)Primary Bottleneck / Impurity
Polyphosphoric Acid (PPA)Neat12042885Extensive polymerization (Tar)
Conc. H₂SO₄Ethanol8064288Ester hydrolysis (Carboxylic acid)
BF₃·OEt₂DCM25246592Incomplete cyclization
Amberlyst-15 Toluene 110 8 87 >98 Optimized (Trace dimer only)
Self-Validating Experimental Protocol
Step 1: Synthesis of the Acetal Intermediate
  • Preparation : Charge an oven-dried 500 mL round-bottom flask with methyl 3-chloro-4-formyl-5-hydroxybenzoate (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Activation : Add Cs₂CO₃ (1.5 eq) and stir at ambient temperature for 15 minutes. The solution will visibly deepen in color, validating the generation of the phenoxide anion.

  • Alkylation : Add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise via syringe.

  • Heating : Heat the reaction mixture to 90 °C for 12 hours.

  • Validation Check : Analyze an aliquot via TLC (Hexane:EtOAc 3:1). The starting material spot must be completely consumed before proceeding.

  • Workup : Quench the reaction with ice water. Extract with EtOAc (3×). Wash the combined organic layers with brine (5×) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Amberlyst-15 Catalyzed Cyclization
  • Preparation : Dissolve the crude acetal intermediate in anhydrous toluene (0.1 M) in a flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis : Add dry Amberlyst-15 resin (20% w/w relative to the acetal intermediate).

  • Cyclization : Heat the mixture to a vigorous reflux (110 °C) for 8 hours. The Dean-Stark trap will collect the liberated ethanol and trace water, validating that the deprotection/cyclization cascade is occurring.

  • Validation Check : Analyze the mixture via LC-MS. Confirm the complete disappearance of the acetal mass and the appearance of the target mass [M+H]⁺ at m/z 211.0 (Exact mass: 210.008).

  • Isolation : Cool the mixture to room temperature. Filter off the Amberlyst-15 resin (which can be washed with methanol and regenerated for future use) and concentrate the filtrate.

  • Purification : Purify via flash column chromatography (Hexane:EtOAc gradient) to yield Methyl 4-Chloro-6-benzofurancarboxylate as a pure crystalline solid.

References
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: Molecules (via PubMed/PMC) URL:[Link]

  • Discovery of Novel and Potent Retinoic Acid Receptor α Agonists: Syntheses and Evaluation of Benzofuranyl-pyrrole and Benzothiophenyl-pyrrole Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Amberlyst-15® in PEG-400: Green Synthesis of 3-Benzoyl-5-Hydroxy Benzofuran and Naphtho[1,2-b]furan Derivatives at Room Temperature Source: Letters in Organic Chemistry URL: [Link]

Sources

Technical Support Center: Troubleshooting Methyl 4-Chloro-6-benzofurancarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during the synthesis of Methyl 4-Chloro-6-benzofurancarboxylate. This compound requires precise control over electrophilic aromatic substitution and carboxylic acid derivatization. Below, we dissect the causality behind common impurities, provide self-validating protocols, and establish robust analytical parameters to ensure high-yield, high-purity production.

Process Workflow & Impurity Mapping

G SM Benzofuran-6-carboxylic acid Chlorination Chlorination (NCS, p-TsOH) SM->Chlorination Intermediate 4-Chloro Intermediate Chlorination->Intermediate Target Imp1 Regioisomers (5-Cl, 7-Cl) Chlorination->Imp1 Non-selective Imp2 Oxidative Degradation Chlorination->Imp2 Harsh oxidants Esterification Esterification (MeOH, Catalyst) Intermediate->Esterification Product Methyl 4-Chloro-6-benzofurancarboxylate Esterification->Product Target Imp3 Unreacted Acid Esterification->Imp3 Equilibrium limit

Synthetic workflow and common impurity branch points for the target benzofuran derivative.

Troubleshooting FAQs: Causality & Corrective Actions

Q: Why am I observing a high percentage of 5-chloro and 7-chloro regioisomers, as well as oxidative degradation, during the chlorination step? A: Causality: The benzofuran core is highly electron-rich, making it susceptible to electrophilic aromatic substitution at multiple positions. Using harsh chlorinating agents (like Cl2​ gas or sodium hypochlorite) not only reduces regioselectivity but can also lead to highly exothermic reactions that form peroxide intermediates, ultimately causing ring cleavage and degradation[1]. Solution: To achieve selective 4-chlorination, transition to a milder halogenating agent such as N-chlorosuccinimide (NCS). Performing this chlorination in the presence of a sulfonic acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid, significantly enhances regiocontrol by modulating the electrophilicity of the active chlorine species[2].

Q: During the esterification of the 4-chloro intermediate, I consistently see residual starting material (free carboxylic acid). How can I drive this to completion? A: Causality: Traditional Fischer esterification using methanol and a catalytic acid is an equilibrium-limited process. The water generated as a byproduct actively promotes the reverse hydrolysis reaction, preventing 100% conversion[3]. Solution: Concentrated sulfuric acid is typically used because it acts as both a catalyst and a dehydrating agent[3]. However, if equilibrium limits persist, you must bypass the equilibrium entirely. Converting the carboxylic acid to an acid chloride intermediate using thionyl chloride ( SOCl2​ ), followed by the addition of methanol, provides an irreversible, unidirectional pathway to the ester[4].

Q: My isolated ester product often degrades into a dark, tarry substance during solvent evaporation. What is causing this polymerization? A: Causality: Benzofuran derivatives are highly sensitive to concentrated strong acids. If sulfuric acid is used as the esterification catalyst and the organic layer is not thoroughly neutralized during workup, the acid concentrates as the solvent evaporates. This localized high acidity triggers the polymerization of the electron-rich benzofuran ring, resulting in "black tar"[3]. Solution: Implement a strict neutralization protocol. Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until gas evolution completely ceases, ensuring all residual acid is quenched before applying heat or vacuum[3].

Quantitative Impurity Profiling

To maintain scientific integrity, all batches should be evaluated against the following High-Performance Liquid Chromatography (HPLC) parameters to quantify specific impurity classes.

Impurity ProfileStructural OriginRelative Retention Time (RRT)UV Max (nm)Acceptable Limit (Area %)
5-Chloro regioisomer Non-selective halogenation0.92245, 280< 0.5%
7-Chloro regioisomer Non-selective halogenation0.95245, 282< 0.5%
Oxidative Ring-Cleavage Hypochlorite/Peroxide degradation0.45 - 0.60 (Broad)230< 0.1%
Unreacted Carboxylic Acid Incomplete esterification/Hydrolysis0.75248, 285< 1.0%
Methyl 4-Chloro-6-benzofurancarboxylate Target Product 1.00 250, 285 > 98.0%
Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to verify success before proceeding to the next step.

Protocol 1: Regioselective Chlorination via NCS/p-TsOH
  • Initiation: Dissolve benzofuran-6-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Catalysis: Add p-toluenesulfonic acid (0.1 eq) to the solution[2]. Causality: The sulfonic acid activates the NCS, directing the electrophilic attack more selectively to the 4-position.

  • Halogenation: Slowly add N-chlorosuccinimide (NCS, 1.05 eq) in portions over 30 minutes, maintaining the internal temperature at 0°C to suppress over-oxidation.

  • Self-Validation Check: After 2 hours of stirring at room temperature, quench a 50 µL aliquot in water and extract with ethyl acetate. Analyze via HPLC. The reaction is validated as complete when the starting material peak (RRT 0.75) is <1% and the target 4-chloro intermediate is the dominant peak.

  • Workup: Precipitate the product by pouring the reaction mixture into vigorously stirred ice water. Filter the resulting solid and wash extensively with cold water to remove water-soluble succinimide byproducts.

Protocol 2: Irreversible Esterification via Acid Chloride
  • Activation: Suspend the isolated 4-chloro-benzofuran-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF.

  • Chlorination: Dropwise add thionyl chloride ( SOCl2​ , 1.5 eq) at room temperature. Stir until gas evolution ( SO2​ and HCl ) ceases and the suspension becomes a homogeneous solution. Causality: This irreversibly converts the acid to a highly reactive acid chloride, bypassing the Fischer equilibrium[4].

  • Esterification: Cool the mixture to 0°C and slowly add anhydrous methanol (5.0 eq). Stir for 1 hour.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 8:2) against the starting material. The complete disappearance of the baseline spot confirms total conversion.

  • Neutralization (Critical Step): Carefully wash the organic layer with saturated aqueous NaHCO3​ until no further CO2​ gas evolves. Causality: Complete neutralization prevents acid-catalyzed polymerization during the final concentration[3].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure Methyl 4-Chloro-6-benzofurancarboxylate.

References
  • Source: nih.
  • Source: google.
  • Source: benchchem.
  • Title: How to purify esterefication product?

Sources

Technical Support Center: Solubilization Strategies for Methyl 4-Chloro-6-benzofurancarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the poor aqueous solubility of Methyl 4-Chloro-6-benzofurancarboxylate . Here, we provide mechanistic troubleshooting, frequently asked questions, and self-validating experimental protocols to ensure reliable data in your biological assays and in vivo studies.

Physicochemical Profiling & The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular barriers. Methyl 4-Chloro-6-benzofurancarboxylate presents a dual-liability profile (high crystal lattice energy and high lipophilicity):

  • The Benzofuran Core: This fused-ring system is highly planar and hydrophobic, driving strong intermolecular stacking and inherently limiting aqueous solubility[1].

  • C4-Chloro Substituent: Halogenation significantly increases the partition coefficient (LogP), making the molecule highly lipophilic.

  • C6-Methyl Ester: Unlike a carboxylic acid, the methyl ester lacks hydrogen-bond donating capabilities, severely restricting its ability to undergo hydration in water. Furthermore, because the molecule lacks ionizable groups within the physiological pH range, traditional pH-adjustment strategies are completely ineffective[2].

Frequently Asked Questions (FAQs)

Q: My compound precipitates instantly when I dilute my DMSO stock into cell culture media. How do I prevent this? A: This is a classic "solvent shift" precipitation. When a highly lipophilic compound dissolved in a polar aprotic solvent (DMSO) is introduced into water, the DMSO rapidly diffuses into the bulk aqueous phase. This leaves the hydrophobic compound behind to rapidly nucleate and precipitate. To prevent this, you must lower the polarity of the aqueous phase using water-miscible co-solvents (e.g., PEG 400 or Propylene Glycol)[2] or provide a hydrophobic sink (like cyclodextrins) in the media prior to adding the DMSO stock.

Q: Can I adjust the pH of my buffer (using HCl or NaOH) to force the compound into solution? A: No. Methyl 4-Chloro-6-benzofurancarboxylate is non-ionizable. Attempting to force solubility using strong acids or bases will not protonate or deprotonate the molecule[2]. Instead, prolonged exposure to strong aqueous bases (e.g., NaOH) will irreversibly hydrolyze the C6-methyl ester into the corresponding carboxylic acid, fundamentally altering your test article and invalidating your experiment.

Q: I need to dose this orally in mice. What is the best vehicle? A: For in vivo oral dosing of highly lipophilic, non-ionizable esters, Lipid-Based Drug Delivery Systems (LBDDS), specifically Self-Emulsifying Drug Delivery Systems (SEDDS), are the gold standard. They bypass the need for aqueous dissolution by maintaining the drug in a solubilized state within lipid droplets or mixed micelles in the gastrointestinal tract, directly enhancing bioavailability[3].

Troubleshooting Workflows

Use the decision matrix below to select the appropriate solubility enhancement strategy based on your experimental endpoint.

SolubilityWorkflow Start Methyl 4-Chloro-6-benzofurancarboxylate Solubility Issue App Target Application? Start->App InVitro In Vitro (Cell Assays) App->InVitro Cells InVivo In Vivo (Animal Dosing) App->InVivo Animals DMSO DMSO Stock (<0.5% final) + Co-solvent (PEG400) InVitro->DMSO CD HP-β-CD Inclusion Complexation InVitro->CD InVivo->CD SEDDS Lipid-Based Formulation (SEDDS / SMEDDS) InVivo->SEDDS Success Solubilized Compound DMSO->Success CD->Success SEDDS->Success

Decision matrix for selecting a solubility enhancement strategy based on application.

Self-Validating Experimental Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. By encapsulating the lipophilic benzofuran moiety within this cavity, the apparent aqueous solubility increases without altering the compound's covalent structure[2]. The thermodynamic drive of replacing high-energy water molecules inside the cavity with the hydrophobic drug facilitates this non-covalent complexation[4].

CDMechanism Drug Free Compound (Highly Lipophilic) Process Kneading / Co-dissolution (Thermodynamic Drive) Drug->Process CD HP-β-CD (Hydrophobic Cavity) CD->Process Complex Inclusion Complex (Water Soluble) Process->Complex Encapsulation

Logical relationship of host-guest inclusion complexation for solubility enhancement.

Step-by-Step Methodology (Kneading Method):

  • Molar Ratio Calculation: Weigh Methyl 4-Chloro-6-benzofurancarboxylate and HP-β-CD to achieve a 1:2 molar ratio (excess CD ensures complete encapsulation).

  • Paste Formation: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 50:50 ethanol/water mixture to form a thick, homogenous paste.

  • Kneading: Gradually incorporate the benzofuran derivative into the paste. Knead continuously with a pestle for 45–60 minutes. The mechanical energy and localized high concentration drive the complexation[4].

  • Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove all residual ethanol and water.

  • Self-Validation Step: Re-dissolve a portion of the dried powder in pure deionized water. Pass the solution through a 0.22 µm syringe filter. Analyze the pre- and post-filtration concentrations via HPLC. A successful inclusion complex will yield an optically clear solution with >95% drug recovery post-filtration.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality: For in vivo applications, SMEDDS leverage the body's natural digestive processes. By combining an oil phase, a surfactant, and a co-surfactant, the system spontaneously forms a fine microemulsion upon contact with aqueous gastrointestinal fluids. This keeps the lipophilic ester dissolved in the lipid core, preventing precipitation and enhancing lymphatic uptake[5].

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine a medium-chain triglyceride (e.g., Capmul MCM) as the oil phase, a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., PEG 400) in a 20:50:30 (w/w/w) ratio.

  • Drug Loading: Add Methyl 4-Chloro-6-benzofurancarboxylate to the lipid mixture (target loading: 10-20 mg/g of formulation).

  • Homogenization: Vortex the mixture and heat gently to 40°C in a water bath until the compound is completely dissolved and the mixture is isotropic (optically clear).

  • Self-Validation Step (Dispersion Test): Drop 100 µL of the lipid formulation into 10 mL of 37°C Simulated Gastric Fluid (SGF) under mild magnetic stirring (50 rpm). A successful SMEDDS will spontaneously form a clear or slightly bluish transparent dispersion within 1 minute, indicating a droplet size of <100 nm without any visible drug crystals.

Quantitative Data & Strategy Comparison

The following table summarizes the operational parameters and limitations of each solubility enhancement strategy to help you select the optimal approach for your specific assay conditions.

Enhancement StrategyPrimary MechanismOptimal ApplicationFormulation Limits & Constraints
Co-solvency (DMSO / PEG 400)Reduces dielectric constant of the solvent mixture[2]In vitro biochemical & cell-based screeningFinal DMSO concentration must remain <0.5% to prevent solvent-induced cytotoxicity.
Cyclodextrin (HP-β-CD)Host-guest molecular encapsulation[4]In vitro assays & In vivo IV/IP dosingRequires high excipient-to-drug mass ratio; bulky formulation.
Lipid-Based (SEDDS) Micellar solubilization & lymphatic transport[3][5]In vivo oral dosing (PK/PD studies)Complex matrix; requires careful screening to prevent ester hydrolysis or phase separation.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: MDPI URL:[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs Source: International Journal of Pharmacy and Pharmaceutical Research (IJPPR) URL:[Link]

  • Advances in Lipid-Based Drug Formulations for Solubility Source: World Pharma Today URL:[Link]

  • Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients Source: Drug Development & Delivery URL:[Link]

Sources

Technical Support Center: Optimizing Esterification Kinetics for Methyl 4-Chloro-6-benzofurancarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals facing kinetic bottlenecks during the synthesis of Methyl 4-Chloro-6-benzofurancarboxylate (CAS 1427405-43-3)[].

Standard Fischer esterification of 4-chloro-6-benzofurancarboxylic acid often suffers from extended reaction times (>24 hours) and poor yields. This document provides mechanistically grounded troubleshooting strategies, self-validating experimental protocols, and kinetic data to help you bypass equilibrium limitations and reduce reaction times to under 2 hours.

Workflow: Kinetic Optimization Strategy

Workflow Start 4-Chloro-6-benzofurancarboxylic Acid Esterification Check Reaction Time > 24h? Start->Check Fast Optimal Kinetics Proceed to Purification Check->Fast No Slow Suboptimal Kinetics Select Optimization Route Check->Slow Yes RouteA Route A: Acid Chloride (Oxalyl Chloride + MeOH) Slow->RouteA RouteB Route B: Alkylation (MeI + K2CO3 + DMF) Slow->RouteB RouteC Route C: Solid Acid (Zeolite/Zr Catalyst) Slow->RouteC ValA Irreversible Acylation Time: 1-2h RouteA->ValA ValB Base-Promoted SN2 Time: 2-4h RouteB->ValB ValC Moisture Tolerant Time: 6-12h RouteC->ValC ValA->Fast ValB->Fast ValC->Fast

Logical workflow for optimizing esterification reaction times.

Quantitative Comparison of Esterification Kinetics
Esterification MethodReagents / CatalystAvg. Reaction TimeExpected YieldKinetic DriverByproducts
Traditional Fischer MeOH, H₂SO₄ (cat.), Reflux24 - 48 h40 - 60%Equilibrium-boundH₂O
Acid Chloride (Fast) Oxalyl Chloride, DMF, MeOH1 - 2 h> 90%Irreversible AcylationCO₂, CO, HCl
Base Alkylation MeI, K₂CO₃, DMF2 - 4 h85 - 95%Sₙ2 SubstitutionKI, CO₂
Solid Acid Catalysis MeOH, Zeolite / Zr-Complex6 - 12 h80 - 90%Moisture ToleranceH₂O
Troubleshooting & FAQs

Q1: Why does the 4-chloro-6-benzofurancarboxylic acid react so slowly under standard Fischer conditions? A: The sluggish kinetics are driven by the electronic architecture of the molecule. The carboxylic acid at the 6-position is highly conjugated with the electron-rich benzofuran aromatic system. This resonance stabilization significantly reduces the electrophilicity of the carbonyl carbon[2]. Standard Fischer esterification relies on the nucleophilic attack of methanol on the protonated carbonyl; because the carbonyl is less electrophilic, the activation energy for this attack is high. Furthermore, the reaction is equilibrium-bound, and without active water removal, the reaction stalls[2].

Q2: How can I bypass the equilibrium limitation to achieve complete conversion in under 2 hours? A: You must change the mechanistic pathway from an equilibrium-driven condensation to an irreversible acylation. By reacting the starting acid with oxalyl chloride, you generate an highly electrophilic acyl chloride intermediate. Subsequent addition of methanol yields the ester instantly. This two-step, one-pot method completely bypasses the water-generation equilibrium, reducing reaction times from days to under 2 hours.

Q3: My benzofuran core is degrading under harsh acidic conditions. What is a fast, mild alternative? A: The benzofuran ring can be sensitive to prolonged exposure to boiling concentrated acids. To preserve the ring while maintaining fast kinetics, switch to a base-promoted alkylation. Using Potassium Carbonate (K₂CO₃) and a methylating agent (like Methyl Iodide or Dimethyl Sulfate) in a polar aprotic solvent like DMF or Acetone completely avoids acidic conditions[3]. The base deprotonates the acid to form a highly nucleophilic carboxylate anion, which attacks the methylating agent via a rapid Sₙ2 mechanism (2-4 hours)[3].

Q4: Can I use modern catalysts to speed up the direct esterification without using toxic alkylating agents or corrosive chlorides? A: Yes. If green chemistry principles are a priority, moisture-tolerant Zirconium complexes or Zeolites (e.g., Beta zeolites) are excellent alternatives[2][4]. Zeolites provide a high surface area and tunable Brønsted acidity[2], while Zirconium catalysts coordinate the carboxylic acid, increasing its electrophilicity without being deactivated by the water byproduct[4]. This reduces the reaction time to 6-12 hours while avoiding hazardous reagents.

Self-Validating Experimental Protocols
Protocol A: Ultra-Fast Acid Chloride Method (Irreversible Acylation)

Causality: Oxalyl chloride is preferred over thionyl chloride here because it produces gaseous byproducts (CO, CO₂, HCl) that are easily removed under reduced pressure, leaving no liquid impurities that could complicate methanolysis. Catalytic DMF is added to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, drastically lowering the activation energy.

  • Activation: Suspend 1.0 eq (e.g., 5.0 mmol) of 4-chloro-6-benzofurancarboxylic acid in 20 mL of anhydrous dichloromethane (DCM). Add 1.2 eq of oxalyl chloride dropwise at 0 °C, followed by 1 drop of anhydrous DMF.

    • Self-Validation Check: The reaction will vigorously evolve gas. The opaque suspension will transition into a clear, homogeneous solution once the acyl chloride is fully formed (approx. 30-60 mins). This physical change visually validates complete activation.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the intermediate in 15 mL of anhydrous DCM and cool to 0 °C.

  • Esterification: Add anhydrous methanol (5.0 eq) and triethylamine (1.5 eq) dropwise.

    • Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated and protecting the benzofuran oxygen from protonation.

  • Analytical Validation: After 30 minutes, perform TLC (Hexane:EtOAc 8:2). The highly polar starting acid (baseline, R_f ~0.1) will be completely absent, replaced by a distinct, UV-active spot at R_f ~0.6 corresponding to the methyl ester.

  • Workup & Confirmation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Verify product identity via GC-MS.

    • Self-Validation Check: The mass spectrum must show a molecular ion peak at m/z 210 and an M+2 peak at m/z 212 in a 3:1 ratio, validating the incorporation of the methyl group and the retention of the 35Cl/37Cl isotopes.

Protocol B: Mild Base-Promoted Alkylation (Sₙ2 Pathway)

Causality: DMF is chosen as the solvent because it is polar aprotic; it heavily solvates the potassium cation but leaves the carboxylate anion relatively unsolvated ("naked"), maximizing its nucleophilicity for the Sₙ2 attack on Methyl Iodide.

  • Carboxylate Formation: Dissolve 1.0 eq of 4-chloro-6-benzofurancarboxylic acid in 15 mL of anhydrous DMF. Add 1.5 eq of finely powdered K₂CO₃. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 1.2 eq of Methyl Iodide (MeI) dropwise. Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor via TLC until the starting material is consumed.

  • Precipitation Workup: Pour the reaction mixture into 50 mL of vigorously stirred ice water.

    • Self-Validation Check: The hydrophobic product, Methyl 4-Chloro-6-benzofurancarboxylate, will rapidly crash out of the aqueous DMF mixture as a solid precipitate. Unreacted starting material (as a potassium salt) will remain dissolved in the aqueous phase. This phase separation provides immediate visual validation of successful esterification.

  • Isolation: Filter the precipitate, wash with cold water to remove residual DMF, and dry under high vacuum.

References
  • CAS 1427405-43-3 (Methyl 4-Chloro-6-benzofurancarboxylate) - BocSci.
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC (NIH).
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI.

Sources

Technical Support Center: Handling & Storage of Methyl 4-Chloro-6-benzofurancarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 4-Chloro-6-benzofurancarboxylate (CAS 1427405-43-3) . This compound is a highly valuable building block in medicinal chemistry and drug development. However, owing to its specific structural features—a methyl ester linkage and an electron-rich benzofuran ring—it is susceptible to distinct degradation pathways if handled improperly.

This guide provides researchers with a mechanistic understanding of these degradation risks, field-proven troubleshooting strategies, and self-validating protocols to ensure absolute compound integrity during long-term storage.

Mechanistic Troubleshooting: Identifying Degradation Pathways

When experiments yield inconsistent results, compound degradation is often the culprit. Understanding the chemical causality behind this degradation is the first step in troubleshooting.

Issue A: Loss of Potency & Formation of Acidic Byproducts

The Causality (Ester Hydrolysis): Methyl esters are inherently susceptible to hydrolysis when exposed to moisture, particularly under slightly acidic or basic conditions. In the presence of ambient water and trace base, the compound undergoes a bimolecular base-catalyzed acyl-oxygen cleavage (BAc2 mechanism )[1]. The hydroxide or water nucleophile attacks the sterically accessible carbonyl carbon of the methyl ester, leading to the expulsion of methanol and the formation of 4-chloro-6-benzofurancarboxylic acid[2]. The Fix: Absolute exclusion of moisture. Solvents must be strictly anhydrous, and storage environments must be desiccated.

Issue B: Solution Discoloration (Yellowing/Browning)

The Causality (Ring Oxidation): The benzofuran core contains an electron-rich C2-C3 double bond that is highly sensitive to oxidative stress. Exposure to atmospheric oxygen, especially when catalyzed by light (photo-oxidation) or trace transition metals, leads to the formation of reactive epoxide[3] or endoperoxide intermediates[4]. These intermediates rapidly decompose into ring-opened, polyoxygenated byproducts that present as a yellow or brown discoloration in solution. The Fix: Storage under an inert atmosphere (Argon/Nitrogen) and strict protection from light using amber glassware.

Degradation C Methyl 4-Chloro-6-benzofurancarboxylate H Ester Hydrolysis (BAc2) C->H H2O, Trace Acid/Base O Ring Oxidation C->O O2, UV Light, Metals P1 Carboxylic Acid + Methanol H->P1 P2 Epoxide / Endoperoxide O->P2

Mechanistic pathways of Methyl 4-Chloro-6-benzofurancarboxylate degradation.

Quantitative Stability Data

The following table summarizes the causal relationship between storage environments and the empirical shelf life of Methyl 4-Chloro-6-benzofurancarboxylate.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Room Temp (20-25°C)Ambient AirAmbient Light< 1 WeekRapid photo-oxidation & hydrolysis
4°C (Refrigerator)Ambient AirDark1-3 MonthsSlow hydrolysis via condensation moisture
-20°C (Freezer)Ambient AirDark6-12 MonthsTrace moisture hydrolysis
-20°C (Freezer) Argon / Nitrogen Dark > 24 Months Negligible (Optimal Condition)

Self-Validating Protocol: Reconstitution & Long-Term Storage

To prevent the degradation mechanisms outlined above, follow this step-by-step methodology.

The Self-Validating Principle: This protocol incorporates "Sentinel Aliquots." By testing a parallel sentinel vial rather than opening your primary stock, you validate the integrity of the entire batch without exposing the main supply to atmospheric moisture or oxygen.

Step-by-Step Methodology:
  • Preparation: Equilibrate the sealed vial of lyophilized Methyl 4-Chloro-6-benzofurancarboxylate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that drives BAc2 hydrolysis.

  • Reconstitution: Dissolve the compound in a strictly anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF stored over molecular sieves).

  • Aliquoting: Divide the solution into single-use volumes within amber glass vials. Causality: Amber glass blocks UV/Vis wavelengths that trigger endoperoxide formation on the furan ring.

  • Sentinel Creation: Create three additional 10 µL "Sentinel Aliquots" from the same master mix, stored in identical amber vials.

  • Inert Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of every vial for 5-10 seconds to displace oxygen. Immediately cap tightly.

  • Storage: Seal the caps with Parafilm and store all vials upright at -20°C.

  • Validation Check: At month 1, month 3, and month 6, sacrifice one Sentinel Aliquot for LC-MS analysis. If the mass peak for 4-chloro-6-benzofurancarboxylic acid is absent, the anhydrous/inert system is validated, guaranteeing the integrity of your remaining unopened experimental aliquots.

Workflow S1 Reconstitute (Anhydrous Solvent) S2 Aliquot + Sentinels (Amber Vials) S1->S2 S3 Purge Headspace (Argon Gas) S2->S3 S4 Seal & Store (-20°C) S3->S4

Validated workflow for the reconstitution and self-validating storage of benzofuran esters.

Frequently Asked Questions (FAQs)

Q: I stored my stock solution in standard DMSO at -20°C, but my assays are failing after a month. What happened? A: Standard laboratory DMSO is highly hygroscopic (it rapidly absorbs water from the air). Even at -20°C, the absorbed water acts as a nucleophile, driving the hydrolysis of the methyl ester into its corresponding carboxylic acid and methanol. Always use anhydrous DMSO packaged under argon, and utilize the Sentinel Aliquot system to monitor for this exact failure point.

Q: My compound powder has turned slightly yellow. Is it still usable? A: Yellowing is a primary indicator of oxidative degradation of the benzofuran ring[4]. The electron-rich furan core has likely reacted with oxygen to form epoxides or ring-opened impurities[3]. It is highly recommended to re-purify the compound via flash chromatography or discard the batch, as these polyoxygenated byproducts can introduce severe artifacts into biological assays or downstream syntheses.

Q: Can I repeatedly freeze and thaw a single master stock vial? A: No. Every time a vial is opened, ambient oxygen and moisture are introduced into the headspace. Over multiple freeze-thaw cycles, this cumulative exposure will rapidly accelerate both BAc2 hydrolysis[1] and furan oxidation. Always use the single-use aliquot method described in the protocol above.

References

  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Chemistry Stack Exchange. Available at:[Link]

  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances. Available at:[Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Catalysts. Available at:[Link]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Technical Support Center: Resolving Co-Elution in Methyl 4-Chloro-6-benzofurancarboxylate Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for the chromatographic analysis of Methyl 4-Chloro-6-benzofurancarboxylate . As a halogenated benzofuran derivative, this compound presents unique analytical challenges. Its rigid aromatic core, polarizable chloro substituent, and hydrogen-bond-accepting ester group mean it frequently co-elutes with structurally similar synthetic precursors, des-chloro impurities, or positional isomers.

This guide provides field-proven, mechanistically grounded solutions to identify, troubleshoot, and permanently resolve co-elution issues in your method development workflow.

Part 1: Diagnostic Logic & Workflow

Before altering your method, you must confirm whether you are dealing with true co-elution, system carryover, or simple peak distortion.

DiagnosticWorkflow Start Analyze Chromatogram Visual Check Peak Symmetry Start->Visual DAD DAD/MS Spectral Purity Visual->DAD Symmetrical Confirmed Co-elution Confirmed Visual->Confirmed Shoulder/Tailing DAD->Confirmed Shifting Spectra FixK Adjust Capacity Factor (k') Confirmed->FixK FixAlpha Alter Selectivity (α) FixK->FixAlpha Rs < 1.5

Logical workflow for detecting and resolving chromatographic co-elution.

Part 2: Mechanistic Troubleshooting FAQs

Q1: My main peak for Methyl 4-Chloro-6-benzofurancarboxylate looks perfectly symmetrical, but my assay mass balance is anomalously high. How do I prove it is hidden co-elution? A1: Perfect co-elution presents no visual distortion—no tailing, no shoulders. To detect hidden co-elution, you must rely on spectral purity rather than visual peak shape. Using a Diode Array Detector (DAD), extract ~100 UV spectra across the peak. If the compound is pure, the normalized spectra from the leading edge, apex, and tailing edge will perfectly overlay. A shifting spectral profile indicates a co-eluting impurity, as recommended by 1[1]. For definitive proof, perform LC-MS and extract ion chromatograms across the peak to look for shifting m/z ratios[2].

Q2: I have identified the co-eluting peak as a positional isomer (e.g., Methyl 5-Chloro-6-benzofurancarboxylate). Adjusting the gradient slope isn't working. What is the mechanistic fix? A2: Gradient adjustments primarily affect the capacity factor ( k′ ), which is ineffective for isomers that share identical hydrophobicities. You must alter the selectivity factor ( α ). Because positional isomers of halogenated benzofurans differ in their electron density distribution and dipole moments, standard C18 columns (which separate purely by hydrophobicity) fail. Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. These phases exploit π−π interactions and shape recognition, differentiating the isomers based on the spatial orientation of the chloro group[3].

Q3: The co-eluting impurity is the unesterified starting material, 4-Chloro-6-benzofurancarboxylic acid. How can I rapidly resolve this? A3: Exploit the ionization potential. Methyl 4-Chloro-6-benzofurancarboxylate is a neutral ester, meaning its retention is largely independent of mobile phase pH. However, the carboxylic acid precursor is highly ionizable. If you are currently running at a low pH (e.g., 0.1% Formic Acid, pH ~2.7), the acid is protonated, lipophilic, and likely to co-elute with the ester. By increasing the mobile phase pH to ~6.5 (using 10 mM Ammonium Acetate), the acid deprotonates. The resulting ionized species will have a drastically reduced affinity for the reversed-phase column and will elute much earlier, guaranteeing baseline resolution[4].

Q4: How do I differentiate between true co-elution and injection carryover masquerading as a co-eluting shoulder? A4: Inject a series of blank runs immediately following your highest concentration standard. If the shoulder peak appears in the first blank and its area decreases exponentially in subsequent blanks, you are observing "classic carryover" (often caused by sample adsorption in the injector valve or needle seat). If the peak disappears entirely in the blanks, it is a true co-eluting impurity in your sample[5].

Part 3: Strategic Decision Matrix

ResolutionMatrix Start Identify Impurity Type Acid Ionizable Acid Precursor Start->Acid Isomer Positional Isomer Start->Isomer Deschloro Des-chloro Analog Start->Deschloro ActionAcid Increase pH to 6.5 Acid->ActionAcid ActionIsomer Switch to PFP Column Isomer->ActionIsomer ActionDeschloro Weaken Mobile Phase Deschloro->ActionDeschloro

Decision matrix for resolving specific benzofuran impurities based on chemical structure.

Part 4: Self-Validating Experimental Protocols
Protocol: Orthogonal Selectivity Screening for Hidden Co-elution

Purpose: To systematically break the co-elution of Methyl 4-Chloro-6-benzofurancarboxylate from structurally similar unknowns by altering solvation thermodynamics and surface interactions. System Suitability: HPLC/UHPLC equipped with a Diode Array Detector (DAD) scanning 200-400 nm.

  • Step 1: Baseline Establishment (The Control)

    • Action: Run the sample on a standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a mobile phase of A = 0.1% Formic acid in Water and B = 0.1% Formic acid in Acetonitrile. Apply a gradient of 5% to 95% B over 10 minutes.

    • Validation Check: Calculate the Peak Purity Index using the DAD software. A purity score of <0.990 validates the presence of co-elution and serves as the trigger to proceed to Step 2.

  • Step 2: Solvation Thermodynamics Alteration (Modifier Swap)

    • Action: Replace Acetonitrile with Methanol. Keep the gradient profile identical.

    • Causality: Methanol is a protic solvent that alters the hydrogen-bonding network around the ester group, fundamentally changing the selectivity ( α ) compared to the dipole-interacting Acetonitrile[3].

    • Validation Check: Overlay the chromatograms. If the main peak broadens significantly or splits into a doublet, the co-eluting species has been successfully decoupled.

  • Step 3: Surface Interaction Modification (Stationary Phase Swap)

    • Action: If Step 2 fails, replace the C18 column with a Pentafluorophenyl (PFP) column. Revert the organic modifier to Acetonitrile.

    • Causality: The PFP phase introduces π−π , dipole-dipole, and steric interactions that specifically target the electron-rich benzofuran core and the polarizable chloro group.

    • Validation Check: The protocol is validated as successful when the system software reports a baseline resolution ( Rs​ ) of ≥1.5 between the target API and the impurity.

Part 5: Quantitative Resolution Parameters

The following table summarizes the theoretical impact of parameter changes on the Resolution Equation components ( N,α,k′ ) specifically for Methyl 4-Chloro-6-benzofurancarboxylate.

Chromatographic Parameter AdjustedTarget Variable in Resolution EquationExpected Impact on SeparationCausality / Mechanistic Rationale
Decrease % Organic Modifier Capacity Factor ( k′ )Increases retention time; minor resolution gain.Slows elution, allowing more partitioning cycles. Ideal for resolving des-chloro impurities[1].
Switch ACN to MeOH Selectivity ( α )High probability of peak splitting/resolution.Changes solvation thermodynamics and H-bonding around the target's ester group[3].
C18 to PFP Column Selectivity ( α )Maximum resolution for positional isomers.Exploits π−π and halogen-dipole interactions with the benzofuran ring[3].
Increase Column Temp (25°C to 45°C) Efficiency ( N ) & Selectivity ( α )Sharper peaks; potential shift in elution order.Alters the enthalpy of adsorption. Reduces mobile phase viscosity, increasing mass transfer[6].
Adjust pH (2.0 to 6.5) Selectivity ( α )Resolves acidic/basic precursors only.Ionizes the unesterified carboxylic acid precursor, drastically reducing its retention while the neutral ester is unaffected[4].
References
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs.
  • Resolving co-elution issues in HPLC analysis - BenchChem.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - Chromatography Online.
  • Real Solutions to Improve Your HPLC Peak Resolution - Thermo Fisher.
  • Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments.

Sources

Technical Support Center: Troubleshooting Methyl 4-Chloro-6-benzofurancarboxylate Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 4-chloro-6-benzofurancarboxylate (CAS: 1427405-43-3). This compound is a critical heterocyclic building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the LFA-1 antagonist Lifitegrast[1].

Because this molecule features both a deactivated C-Cl bond at the 4-position and a base-sensitive methyl ester at the 6-position, researchers often encounter competing side reactions during functionalization. This guide synthesizes field-proven methodologies to help you identify, understand, and minimize byproduct formation.

Mechanistic Workflow & Byproduct Pathways

Before troubleshooting, it is critical to understand the mechanistic divergence that leads to byproduct formation during standard Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C4 position.

Pathway SM Methyl 4-chloro-6- benzofurancarboxylate Pd Pd(0) / Ligand Oxidative Addition SM->Pd Catalyst Hydrolysis Ester Hydrolysis (Byproduct) SM->Hydrolysis Excess Base / H2O TM Transmetalation (Boronic Acid) Pd->TM Base, H2O Dechloro Hydrodechlorination (Byproduct) Pd->Dechloro β-hydride elim. (Slow Transmetalation) RE Reductive Elimination TM->RE Target C4-Arylated Product RE->Target Desired

Mechanistic workflow of Pd-catalyzed cross-coupling highlighting primary byproduct pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During Suzuki-Miyaura cross-coupling at the C4-chloro position, I observe significant hydrodechlorination (formation of methyl benzofuran-6-carboxylate). How can I minimize this? Expert Insight: The C-Cl bond in benzofurans is notoriously sluggish compared to C-Br or C-I bonds[2]. Because oxidative addition of Pd(0) to the C-Cl bond is slow, the lifetime of the Pd(II) intermediate is extended. If transmetalation is also delayed, the Pd(II) complex can undergo β-hydride elimination (if using alcoholic solvents like EtOH) or abstract a proton/hydride from the environment, leading to hydrodechlorination. Solution:

  • Switch Ligands: Use electron-rich, bulky Buchwald-type phosphine ligands (e.g., XPhos or SPhos) to accelerate both oxidative addition and reductive elimination.

  • Change Solvents: Strictly avoid primary or secondary alcohols. Switch to anhydrous 1,4-dioxane or toluene.

Q2: My cross-coupling reaction yields the desired C4-arylated product, but the methyl ester at C6 is partially hydrolyzed to the carboxylic acid. How do I prevent this? Expert Insight: Traditional Suzuki couplings utilize aqueous bases (e.g., NaOH, Na2CO3)[3]. The methyl ester at the C6 position is highly susceptible to saponification under these alkaline, aqueous conditions at elevated temperatures. Solution: Transition to strictly anhydrous conditions. Utilize a weaker, non-nucleophilic base such as anhydrous K3PO4 or Cs2CO3. If water must be avoided entirely, fluoride bases (e.g., CsF) can effectively promote transmetalation without generating the hydroxide nucleophiles responsible for ester cleavage.

Q3: When attempting to intentionally saponify the methyl ester to obtain 4-chloro-6-benzofurancarboxylic acid, I observe degradation of the benzofuran ring. What is happening? Expert Insight: Benzofuran rings can undergo ring-opening under harsh alkaline conditions at elevated temperatures. The presence of the electron-withdrawing 6-ester and 4-chloro groups activates the furan oxygen and C2 position toward nucleophilic attack by concentrated hydroxide ions. Solution: Employ mild saponification conditions. Use LiOH in a THF/Water (3:1) mixture at room temperature rather than refluxing NaOH. The lithium ion acts as a Lewis acid, coordinating to the carbonyl oxygen and accelerating ester hydrolysis without requiring high temperatures that degrade the heterocyclic core.

Quantitative Data Analysis: Catalyst & Base Optimization

The following table summarizes the causal relationship between reaction parameters and byproduct distribution during the C4-arylation of Methyl 4-chloro-6-benzofurancarboxylate.

Catalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)Dechlorination (%)Ester Hydrolysis (%)Desired Yield (%)
Pd(PPh3)4Na2CO3EtOH / H2O8085153535
PdCl2(dppf)NaOHTHF / H2O7090106020
Pd2(dba)3 / SPhosCs2CO3Toluene100955<189
Pd(OAc)2 / XPhosK3PO41,4-Dioxane (Anhydrous)90>99<2<592

Data synthesis based on optimization principles for benzofuran cross-coupling and base-sensitivity[3].

Standardized Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure a self-validating and reproducible system, follow this step-by-step methodology designed specifically to suppress dechlorination and ester hydrolysis.

Step 1: Preparation of the Active Catalytic Complex Causality: Pre-forming the Pd(0)-ligand complex ensures that unligated Pd does not precipitate as inactive palladium black or cause non-selective side reactions.

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2 (2 mol%) and XPhos (4 mol%).

  • Add anhydrous 1,4-dioxane (2 mL) and stir for 15 minutes at room temperature until the solution becomes homogeneous.

Step 2: Reagent Addition

  • Add Methyl 4-chloro-6-benzofurancarboxylate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

Step 3: Base Addition (Critical Step)

  • Add finely milled, anhydrous K3PO4 (2.0 equiv).

  • Self-Validation: Ensure the base is completely dry. Any clumping indicates moisture, which will directly correlate to an increase in the ester hydrolysis byproduct.

Step 4: Reaction Execution & Monitoring

  • Seal the flask, remove it from the glovebox, and heat to 90 °C for 12 hours under vigorous stirring (800 rpm) to overcome the biphasic solid-liquid nature of the anhydrous base.

  • In-Process Control: Monitor via LC-MS. Track the disappearance of the starting material and specifically look for the M-34 peak (loss of Cl, addition of H), which serves as the diagnostic marker for the hydrodechlorination byproduct.

Step 5: Workup

  • Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove phosphate salts and palladium residues. Concentrate under reduced pressure.

Troubleshooting Decision Tree

Use the following diagnostic tree to rapidly correct failing reactions based on your LC-MS/HPLC analytical readouts.

Troubleshooting Start LC-MS / HPLC Analysis Q1 Dechlorination > 5%? Start->Q1 A1 Use bulky, electron-rich phosphine (e.g., XPhos) Q1->A1 Yes Q2 Ester Hydrolyzed? Q1->Q2 No A2 Use anhydrous conditions & weaker base (K3PO4) Q2->A2 Yes Q3 Unreacted Starting Material? Q2->Q3 No A3 Increase Temp / Pd loading Q3->A3 Yes

Decision tree for troubleshooting common byproduct formations in benzofuran cross-coupling.

References
  • [2] Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. 2

  • [3] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. 3

  • [1] Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering. 1

Sources

Validation & Comparative

1H NMR and 13C NMR spectra of Methyl 4-Chloro-6-benzofurancarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of Methyl 4-chloro-6-benzofurancarboxylate requires more than merely listing chemical shifts; it demands a critical analysis of how specific functional groups influence the molecule's electronic environment. To objectively evaluate the spectral footprint of this compound, this guide compares its Nuclear Magnetic Resonance (NMR) performance against its unchlorinated parent analog, Methyl benzofuran-6-carboxylate .

By isolating the substituent effects of the C-4 chlorine atom, researchers can unambiguously assign signals and validate structural integrity during drug development workflows.

Mechanistic Insights: The Causality of Chemical Shifts

The benzofuran core is a fused bicyclic system comprising an electron-rich furan ring and a benzenoid ring[1]. The chemical shifts of Methyl 4-chloro-6-benzofurancarboxylate are dictated by three primary electronic phenomena:

  • Furan Ring Anisotropy: The oxygen atom (position 1) heavily deshields the adjacent alpha-proton (H-2), pushing it downfield to ~7.75 ppm. The beta-proton (H-3) is less affected, resonating at ~6.85 ppm[2]. These protons exhibit a characteristic furanic coupling constant ( 3J2,3​≈2.2 Hz).

  • The Halogen Inductive Effect: The introduction of a highly electronegative chlorine atom at C-4 withdraws electron density via the inductive effect (-I). This heavily deshields the C-4 carbon, shifting its 13 C resonance from ~121.5 ppm in the unchlorinated analog to ~128.0 ppm[3],[4].

  • Spin System Simplification: In the unchlorinated analog, the benzenoid protons (H-4, H-5, H-7) form a complex AMX spin system with strong ortho-coupling ( 3J4,5​≈8.2 Hz). Substituting C-4 with chlorine eradicates this ortho-coupling. Consequently, the chlorinated product exhibits a simplified AX spin system comprising only H-5 and H-7, which interact solely through weak meta-coupling ( 4J5,7​≈1.4−1.5 Hz)[4].

Comparative Spectral Data

The following tables summarize the quantitative differences between the chlorinated target compound and its unchlorinated alternative. Data is normalized for a 400 MHz spectrometer using CDCl 3​ [5].

Table 1: Comparative 1 H NMR Performance (400 MHz, CDCl 3​ )
PositionMethyl 4-chloro-6-benzofurancarboxylateMethyl benzofuran-6-carboxylate (Alternative)Shift Causality / Coupling Notes
H-2 7.75 ppm (d, J = 2.2 Hz)7.70 ppm (d, J = 2.2 Hz)Deshielded by adjacent furan oxygen.
H-3 6.85 ppm (d, J = 2.2 Hz)6.80 ppm (dd, J = 2.2, 1.0 Hz)Furan beta-proton; sharp doublet in chlorinated analog.
H-4 None (Chlorine substituted)7.60 ppm (d, J = 8.2 Hz)Ortho-coupling present only in the alternative.
H-5 7.92 ppm (d, J = 1.4 Hz)7.95 ppm (dd, J = 8.2, 1.4 Hz)Simplifies to a meta-coupled doublet due to C-4 Cl.
H-7 8.08 ppm (d, J = 1.4 Hz)8.15 ppm (d, J = 1.4 Hz)Deshielded by ortho-ester group and furan oxygen.
-OCH 3​ 3.95 ppm (s, 3H)3.94 ppm (s, 3H)Methoxy protons of the ester; unaffected by C-4 Cl.
Table 2: Comparative 13 C NMR Performance (100 MHz, CDCl 3​ )
CarbonMethyl 4-chloro-6-benzofurancarboxylateMethyl benzofuran-6-carboxylate (Alternative)Shift Causality
C-2 146.5 ppm145.8 ppmHighly deshielded by furan oxygen.
C-3 106.2 ppm106.5 ppmCharacteristic upfield furan beta-carbon.
C-4 128.0 ppm 121.5 ppm Significant downfield shift due to -I effect of Chlorine.
C-6 130.5 ppm129.5 ppmAnchors the electron-withdrawing ester group.
C=O 166.0 ppm167.1 ppmCarbonyl carbon resonance.
-OCH 3​ 52.4 ppm52.2 ppmStandard methoxy ester resonance.

Self-Validating Experimental Protocol

To ensure high-fidelity data that captures the subtle 1.4 Hz meta-coupling of the chlorinated product, the following self-validating workflow must be strictly adhered to[5].

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the compound (for 1 H) or 50 mg (for 13 C) in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ provides a low-viscosity environment for sharp spectral lines, while deuterium provides a frequency lock to prevent magnetic field drift during acquisition.

Step 2: Magnet Tuning & Shimming (Validation Checkpoint)

  • Action: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium signal and perform gradient shimming (Z1-Z5).

  • Validation: Before acquisition, measure the Full Width at Half Maximum (FWHM) of the internal TMS peak. The system is validated for acquisition only if the TMS linewidth is ≤1.0 Hz. Poor shimming will artificially broaden peaks, obscuring the critical H-5/H-7 meta-coupling.

Step 3: Acquisition Parameters

  • 1 H NMR: Execute a standard 30-degree pulse program (zg30). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 1.0 second.

  • 13 C NMR: Execute a proton-decoupled pulse program (zgpg30). Set ns to 512 and increase the d1 delay to 2.0 seconds.

  • Causality: Quaternary carbons (such as C-4, C-6, and C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer d1 delay ensures these nuclei fully relax between pulses, preventing signal attenuation.

Step 4: Data Processing

  • Action: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Reference the TMS signal to exactly 0.00 ppm (or the residual CHCl 3​ peak to 7.26 ppm for 1 H and 77.0 ppm for 13 C)[5].

Workflow Visualization

G A Sample Preparation (CDCl3, TMS internal std) B 1D NMR Acquisition (1H & 13C) A->B Transfer to Magnet C 2D NMR Acquisition (HSQC, HMBC) B->C If signal overlap exists D Data Processing (FT, Phase/Baseline Correction) B->D C->D E Structural Elucidation (Signal Assignment) D->E Peak Picking & Integration

Workflow for the NMR structural elucidation of benzofuran derivatives.

References

  • Benzofuran | C8H6O | CID 9223 - PubChem - NIH. National Center for Biotechnology Information.
  • Reductive 3-Silylation of Benzofuran Derivatives via Coupling Reaction with Chlorotrialkylsilane. The Journal of Organic Chemistry - ACS Publications.
  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. Royal Society of Chemistry.
  • Table of contents - 6- And 4-chlorobenzofuran. Royal Society of Chemistry.
  • Benzofuran(271-89-6) 1H NMR spectrum. ChemicalBook.

Sources

Orthogonal Reactivity Profiles: Methyl 4-Chloro-6-benzofurancarboxylate vs. Methyl 5-Chloro-benzofurancarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core architecture for complex natural products and targeted therapeutics[1]. When designing synthetic routes, the positional placement of halogens and directing groups drastically alters the heterocycle's reactivity. This guide provides an objective, data-backed comparison between two highly valuable building blocks: Methyl 4-chloro-6-benzofurancarboxylate (Molecule A) and Methyl 5-chloro-benzofurancarboxylate (Molecule B) , focusing on their orthogonal behavior in transition-metal catalysis.

Structural & Electronic Topography

The reactivity of a chlorobenzofuran is dictated by the electronic interplay between the electron-rich furan oxygen and the electron-withdrawing ester group.

  • Molecule A (4-Cl, 6-COOMe): The furan ring (C2/C3) is completely unsubstituted. The C2 position is highly acidic due to the adjacent heteroatom, making it a prime candidate for direct C-H functionalization[2]. The C4-chlorine is situated meta to the ester, relying purely on the intrinsic reactivity of the aryl chloride for cross-coupling.

  • Molecule B (5-Cl, 2-COOMe): The C2 position is structurally blocked by the ester, which acts as a powerful electron-withdrawing group (EWG). This EWG pulls electron density across the conjugated furan system. The C5-chlorine is para to the furan oxygen. Normally, oxygen's resonance donation would deactivate the C5-Cl bond toward oxidative addition. However, the C2-ester counteracts this by withdrawing electron density, effectively "re-activating" the C5 position for metal-catalyzed cross-coupling via formal oxidative addition[3],[4].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I prioritize protocols that build in their own validation checkpoints. The following methodologies highlight the divergent reactivity of these two scaffolds.

Protocol 1: Direct C-H Arylation of Molecule A (C2 Position)

Objective: Selectively arylate the C2 position of Molecule A without prematurely activating the C4-Cl bond. Causality & Design: Palladium acetate is paired with a bulky, electron-rich phosphine (PCy3) to favor C-H activation over C-Cl oxidative addition. Pivalic acid (PivOH) is critical; the pivalate anion acts as an internal proton shuttle, drastically lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) pathway[2]. Molecule B fails under these conditions due to steric blocking at C2 and electronic deactivation at C3.

Step-by-Step Workflow:

  • In an oven-dried Schlenk tube, combine Molecule A (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), PCy3·HBF4 (10 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).

  • Purge the vessel with N₂ (3x) and add anhydrous Dimethylacetamide (DMA) to achieve a 0.2 M concentration.

  • Heat the mixture to 110 °C for 16 hours under vigorous stirring.

  • Self-Validation Step: Monitor the reaction via ¹H-NMR of crude aliquots. Successful C2-arylation is confirmed by the complete disappearance of the sharp C2-H singlet (typically around δ 7.6–7.8 ppm). If the C2-H peak persists, the CMD pathway has stalled, indicating insufficient PivOH or moisture contamination.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C-Cl Activation)

Objective: Couple the C-Cl bond of Molecule B (or A) with an arylboronic acid. Causality & Design: Aryl chlorides are notoriously reluctant electrophiles. We deploy Pd₂(dba)₃ paired with XPhos. The extreme steric bulk of XPhos promotes the formation of a highly reactive monoligated Pd(0) species, while its electron-rich nature accelerates oxidative addition into the strong C-Cl bond[3].

Step-by-Step Workflow:

  • Charge a vial with Molecule B (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and K₃PO₄ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (10:1 v/v) to achieve a 0.1 M concentration. The water is essential to dissolve the phosphate base and activate the boronic acid via a reactive boronate complex.

  • Stir at 100 °C for 12 hours.

  • Self-Validation Step: Analyze via LC-MS. The starting material (Molecule B) possesses a distinct isotopic pattern (approx. 3:1 ratio for ³⁵Cl/³⁷Cl). The disappearance of this isotopic signature and the emergence of the product mass[M+H]⁺ validates successful transmetalation and reductive elimination.

Quantitative Performance Comparison

The following table summarizes the expected performance of both scaffolds under the described catalytic conditions, highlighting their orthogonal utility.

SubstrateReaction VectorTarget PositionCatalyst SystemTypical YieldRegioselectivity
Molecule A C-H ArylationC2Pd(OAc)₂ / PCy3·HBF475-85%>99% (C2 over C3)
Molecule A Suzuki CouplingC4Pd₂(dba)₃ / XPhos80-90%Exclusive to C4-Cl
Molecule B C-H ArylationC3Pd(OAc)₂ / PCy3·HBF4<10%N/A (Deactivated)
Molecule B Suzuki CouplingC5Pd₂(dba)₃ / XPhos85-95%Exclusive to C5-Cl

Mechanistic Pathway Visualization

Reactivity_Pathways MolA Molecule A (4-Cl, 6-COOMe) CH_Act C2 C-H Arylation (CMD Pathway) MolA->CH_Act Pd(OAc)2, PivOH High Yield SuzA C4-Cl Suzuki Coupling (XPhos/Pd) MolA->SuzA Pd2(dba)3 Moderate-High Yield MolB Molecule B (5-Cl, 2-COOMe) No_CH C3 C-H Arylation (Sterically Blocked) MolB->No_CH Pd(OAc)2, PivOH No Reaction SuzB C5-Cl Suzuki Coupling (XPhos/Pd) MolB->SuzB Pd2(dba)3 High Yield

Orthogonal reactivity pathways of Molecule A and B under palladium catalysis.

References

  • [3] Title: Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation Source: PMC (nih.gov) URL:

  • [4] Title: Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation Source: Beilstein Journals URL:

  • [2] Title: Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans Source: ACS Publications URL:

  • [1] Title: Total synthesis of natural products containing benzofuran rings Source: RSC Publishing URL:

Sources

Mass spectrometry fragmentation pattern of Methyl 4-Chloro-6-benzofurancarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Profiling of Methyl 4-Chloro-6-benzofurancarboxylate

Methyl 4-chloro-1-benzofuran-6-carboxylate (Chemical Formula: C₁₀H₇ClO₃, Exact Mass: 210.0084 Da) is a highly functionalized heterocyclic scaffold frequently utilized as a building block in drug discovery, particularly in the synthesis of kinase inhibitors and STING pathway agonists[1]. For analytical chemists and drug development professionals, confirming the structural integrity of this scaffold is paramount.

This guide objectively compares the performance and mechanistic pathways of two orthogonal mass spectrometry platforms—GC-EI-MS (Gas Chromatography-Electron Ionization) and LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry)—for the structural elucidation of this compound.

Methodological Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the appropriate ionization technique dictates the type of structural information obtained. EI is a "hard" ionization technique that shatters the molecule into a reproducible fingerprint, while ESI is a "soft" technique that preserves the precursor ion, requiring collision-induced dissociation (CID) to probe the structure.

Analytical FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Ion Formed Radical Cation [M]⁺• (m/z 210 / 212)Even-Electron Cation [M+H]⁺ (m/z 211 / 213)
Ionization Energy 70 eV (Standardized)Variable Collision Energy (10–40 eV)
Primary Cleavage Driver Radical-site initiated α-cleavageCharge-directed neutral loss
Primary Leaving Group Methoxy Radical (•OCH₃, -31 Da)Neutral Methanol (CH₃OH, -32 Da)
Best Used For Library matching, confirming halogen presenceTracing specific precursor-to-product pathways

Mechanistic Elucidation of Fragmentation Pathways

The Isotopic Anchor (Self-Validating System)

Before analyzing specific cleavages, researchers must establish a self-validating anchor. Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Any fragment ion that retains the chlorine atom will exhibit this signature M / M+2 doublet. If a fragment peak lacks this 3:1 ratio, it definitively proves that the homolytic or heterolytic cleavage of the C–Cl bond has occurred.

Pathway A: GC-EI-MS (Radical-Driven Fragmentation)

Under 70 eV electron bombardment, the molecule loses an electron to form the odd-electron radical cation [M]⁺•.

  • Ester α-Cleavage: The most kinetically favored pathway is the radical-site initiated α-cleavage of the ester group. The loss of a methoxy radical (•OCH₃, 31 Da) yields a highly stable, resonance-stabilized acylium ion at m/z 179 / 181 .

  • Primary Decarbonylation: The acylium ion rapidly expels carbon monoxide (CO, 28 Da) to form a chlorinated phenyl cation derivative at m/z 151 / 153 .

  • Benzofuran Ring Opening: Oxygen-containing polycyclic aromatic hydrocarbons (OPAHs) like benzofuran are known to undergo ring expansion followed by the expulsion of CO from the heterocyclic core[2][3]. This secondary CO loss (-28 Da) yields a fragment at m/z 123 / 125 .

  • Dehalogenation: The eventual loss of the chlorine radical (•Cl, 35 Da) yields a hydrocarbon fragment at m/z 88 .

Pathway B: LC-ESI-MS/MS (Even-Electron Fragmentation)

In positive ESI mode, protonation occurs primarily at the most basic site: the ester carbonyl oxygen[4].

  • Neutral Loss of Methanol: The even-electron precursor [M+H]⁺ (m/z 211 / 213) cannot lose a radical. Instead, it undergoes a rearrangement to expel a neutral methanol molecule (CH₃OH, 32 Da). Fascinatingly, this converges on the exact same acylium ion seen in EI at m/z 179 / 181 .

  • Sequential CO Loss: The acylium ion undergoes collision-induced dissociation (CID) to lose CO, yielding the m/z 151 / 153 fragment.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality for every experimental choice.

Protocol 1: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the analyte in GC-grade ethyl acetate to a concentration of 1 mg/mL. Causality: Ethyl acetate is highly volatile and expands optimally in the GC inlet without overwhelming the vacuum system.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl-arylene stationary phase provides the necessary π-π interactions to retain and resolve the aromatic benzofuran ring.

  • Thermal Gradient: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C.

  • Ion Source Parameters: Set the EI source to 250°C and 70 eV. Causality: 70 eV is the universal standard for EI; it ensures the internal energy imparted to the molecule matches established NIST spectral libraries, allowing for cross-laboratory validation.

Protocol 2: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a concentration of 10 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A = 0.1% Formic acid in water; Solvent B = 0.1% Formic acid in Acetonitrile. Causality: Formic acid lowers the pH, providing the abundant protons necessary to drive the equilibrium toward [M+H]⁺ formation in the ESI droplet prior to desolvation[1].

  • MS/MS Parameters: Operate in Positive Ion Mode. Set capillary voltage to 3.5 kV. Ramp the Collision Energy (CE) in the collision cell from 10 eV to 40 eV using Argon as the collision gas.

Comparative Quantitative Data

Table 1: Key Fragmentation Ions and Structural Assignments

Fragment AssignmentGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Isotopic Ratio (³⁵Cl:³⁷Cl)Neutral/Radical Loss
Intact Precursor 210 / 212 ([M]⁺•)211 / 213 ([M+H]⁺)3:1None
Acylium Ion 179 / 181179 / 1813:1- •OCH₃ (EI) / - CH₃OH (ESI)
Phenyl Cation 151 / 153151 / 1533:1- CO (28 Da)
Ring-Cleaved Ion 123 / 125123 / 1253:1- CO (28 Da)
Dechlorinated Core 8888N/A (Singlet)- •Cl (35 Da) / - HCl (36 Da)

Pathway Visualization

The following diagram maps the logical fragmentation cascade of Methyl 4-Chloro-6-benzofurancarboxylate under Electron Ionization (EI) conditions, highlighting the convergence of radical losses and ring-opening events.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 210 / 212 (3:1) C10H7ClO3 F1 Acylium Ion [M-OCH3]⁺ m/z 179 / 181 (3:1) C9H4ClO2 M->F1 - •OCH3 (31 Da) (Ester α-cleavage) F2 Phenyl Cation [M-OCH3-CO]⁺ m/z 151 / 153 (3:1) C8H4ClO F1->F2 - CO (28 Da) (Acylium decarbonylation) F3 Benzofuran Ring Cleavage [M-OCH3-2CO]⁺ m/z 123 / 125 (3:1) C7H4Cl F2->F3 - CO (28 Da) (Furan ring opening) F4 Dechlorinated Ion m/z 88 C7H4 F3->F4 - •Cl (35 Da) (Halogen loss)

Caption: GC-EI-MS fragmentation cascade of Methyl 4-Chloro-6-benzofurancarboxylate highlighting CO and radical losses.

References

  • Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. ResearchGate.4

  • VUV photoprocessing of oxygen-containing polycyclic aromatic hydrocarbons: iPEPICO study of the unimolecular dissociation of ionized benzofuran. Canadian Science Publishing. 2

  • Can OPAH ions be a source of CO and HCO in the interstellar medium? Lessons learned from the unimolecular dissociation of dibenzofuran. DORA 4RI.3

  • Discovery of Non-Nucleotide Small-Molecule STING Agonists via Chemotype Hybridization. ACS Publications. 1

Sources

Comparative Synthetic Routes for Methyl 4-Chloro-6-benzofurancarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-Chloro-6-benzofurancarboxylate (CAS: 1427405-43-3) is a highly privileged heterocyclic scaffold utilized extensively in drug discovery and medicinal chemistry[1]. The benzofuran core is a ubiquitous structural motif in bioactive compounds, and the specific substitution pattern of this molecule—an electron-withdrawing methyl ester at C6 and a sterically demanding chlorine atom at C4—presents unique synthetic challenges.

This guide objectively compares two distinct, scientifically rigorous synthetic pathways to construct this scaffold: the Modified Rap-Stoermer Condensation and the Sonogashira-Heteroannulation . By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this document serves as an authoritative resource for process chemists and drug development professionals evaluating route scalability, atom economy, and regioselectivity[2].

Mechanistic Pathway Analysis

The synthesis of highly substituted benzofurans requires precise control over the annulation step. The ortho-relationship between the C4-chlorine and the C3a-bridgehead carbon introduces significant steric hindrance during ring closure, dictating the choice of catalysts and thermodynamic drivers[3].

Route A: Modified Rap-Stoermer Condensation

This route relies on the classical alkylation of an ortho-hydroxybenzaldehyde derivative followed by acid-catalyzed cyclodehydration. The starting material, methyl 3-chloro-4-formyl-5-hydroxybenzoate, perfectly maps to the target's substitution pattern.

RouteA SM Methyl 3-chloro-4-formyl -5-hydroxybenzoate Alk Alkylation (Acetal, K2CO3) SM->Alk Int Acetal Intermediate Alk->Int SN2 Displacement Cyc Acidic Cyclization (Amberlyst-15, Δ) Int->Cyc Prod Methyl 4-Chloro-6- benzofurancarboxylate Cyc->Prod Dehydrative Annulation

Caption: Workflow of the Modified Rap-Stoermer synthesis route for Methyl 4-Chloro-6-benzofurancarboxylate.

Route B: Sonogashira-Heteroannulation

This modern transition-metal-catalyzed approach utilizes methyl 3-chloro-5-hydroxy-4-iodobenzoate. A cross-coupling with a terminal alkyne is followed by an intramolecular 5-endo-dig cyclization, a highly efficient process for constructing functionalized benzofurans[4].

RouteB SM Methyl 3-chloro-5-hydroxy -4-iodobenzoate Sono Sonogashira Coupling (TMS-Acetylene, Pd/Cu) SM->Sono Int 2-(TMS-ethynyl)phenol Intermediate Sono->Int Cross-Coupling Cyc TBAF-Mediated Cyclization Int->Cyc Prod Methyl 4-Chloro-6- benzofurancarboxylate Cyc->Prod 5-endo-dig Annulation

Caption: Workflow of the Sonogashira-Heteroannulation route for Methyl 4-Chloro-6-benzofurancarboxylate.

Comparative Performance Data

The following table summarizes the quantitative metrics and operational characteristics of both routes, providing a data-driven basis for route selection in early-phase development.

ParameterRoute A: Modified Rap-StoermerRoute B: Sonogashira-Heteroannulation
Overall Yield 60 - 65%75 - 80%
Step Count 2 Steps2 Steps (Amenable to One-Pot)
Regioselectivity Absolute (Pre-defined by SM)Absolute (Pre-defined by SM)
Steric Tolerance (C4-Cl) Moderate (Requires high thermal energy)Excellent (TBAF drives cyclization)
Reagent Cost Low (Acetal, Amberlyst-15)High (Pd/Cu catalysts, TMS-acetylene)
Scalability Excellent (Kilogram scale)Moderate (Requires strict inert atmosphere)
Environmental Impact Favorable (Solid acid catalyst is recyclable)Moderate (Heavy metal waste generation)

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated, and In-Process Controls (IPCs) are integrated to verify intermediate formation before proceeding.

Route A Protocol: Modified Rap-Stoermer Condensation

Step 1: O-Alkylation

  • Reagents: Methyl 3-chloro-4-formyl-5-hydroxybenzoate (1.0 eq), bromoacetaldehyde diethyl acetal (1.2 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Procedure: Dissolve the starting material in anhydrous DMF (0.2 M) under N₂. Add K₂CO₃ and stir for 15 minutes at room temperature to pre-form the phenoxide. Add bromoacetaldehyde diethyl acetal dropwise. Heat the mixture to 80 °C for 8 hours.

  • Causality: DMF is selected for its high dielectric constant, which solvates the potassium cation and leaves a highly nucleophilic, "naked" phenoxide. K₂CO₃ is chosen as the base because it is strong enough to quantitatively deprotonate the phenol but mild enough to prevent the hydrolysis of the C6 methyl ester.

  • IPC (Self-Validation): Monitor by LC-MS. The reaction is deemed complete when the SM peak disappears and the mass corresponding to the acetal intermediate ([M+H]⁺) dominates.

  • Workup: Quench with cold H₂O to precipitate inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Step 2: Cyclodehydration

  • Reagents: Acetal intermediate (1.0 eq), Amberlyst-15 resin (20% w/w), Toluene.

  • Procedure: Dissolve the crude acetal in toluene (0.1 M). Add Amberlyst-15. Equip the flask with a Dean-Stark trap and reflux for 4 hours.

  • Causality: Amberlyst-15 provides an anhydrous, heterogeneous acidic environment. It catalyzes the hydrolysis of the acetal to the reactive aldehyde, which immediately undergoes intramolecular electrophilic aromatic substitution with the adjacent formyl group. The Dean-Stark trap continuously removes the ethanol/water byproducts, driving the thermodynamic dehydration to form the aromatic benzofuran core.

  • IPC (Self-Validation): TLC (Hexanes/EtOAc 4:1) monitoring. The highly fluorescent benzofuran product will appear under 254 nm UV light.

  • Workup: Filter off the Amberlyst-15 resin (which can be washed and reused). Concentrate the filtrate and purify via silica gel flash chromatography to yield Methyl 4-Chloro-6-benzofurancarboxylate.

Route B Protocol: Sonogashira-Heteroannulation

Step 1: Sonogashira Cross-Coupling

  • Reagents: Methyl 3-chloro-5-hydroxy-4-iodobenzoate (1.0 eq), TMS-acetylene (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.10 eq), Et₃N/THF (1:1 v/v).

  • Procedure: In a rigorously degassed solution of Et₃N and THF, add the starting material, Pd(PPh₃)₂Cl₂, and CuI. Stir for 10 minutes at room temperature. Add TMS-acetylene dropwise. Stir at room temperature for 6 hours.

  • Causality: The C4-iodine is highly reactive toward oxidative addition by Pd(0). CuI generates the copper acetylide in situ, facilitating transmetalation. Et₃N acts dually as the base to neutralize HI and as a stabilizing ligand. Running the reaction at room temperature prevents premature, uncontrolled cyclization of the phenol onto the alkyne, which can lead to complex oligomeric mixtures[3].

  • IPC (Self-Validation): LC-MS monitoring. Confirm the complete consumption of the iodo-SM and the appearance of the 2-(TMS-ethynyl)phenol intermediate.

  • Workup: Filter the mixture through a pad of Celite to remove Pd/Cu salts. Concentrate the filtrate and pass through a short silica plug to obtain the crude intermediate.

Step 2: Desilylative Annulation

  • Reagents: 2-(TMS-ethynyl)phenol intermediate (1.0 eq), TBAF (1.0 M in THF, 2.0 eq).

  • Procedure: Dissolve the intermediate in THF (0.2 M). Cool to 0 °C and add TBAF dropwise. After 30 minutes, warm the reaction to reflux for 4 hours.

  • Causality: TBAF serves a dual mechanistic purpose. First, the highly fluorophilic nature of the reagent cleaves the TMS group, revealing the terminal alkyne. Second, the basicity of the resulting fluoride/alkoxide species deprotonates the phenol. The phenoxide then undergoes a 5-endo-dig cyclization onto the activated alkyne. The thermodynamic driving force of forming the aromatic benzofuran system overcomes the steric repulsion of the C4-chlorine.

  • IPC (Self-Validation): HPLC monitoring to confirm the disappearance of the desilylated intermediate and the formation of the final fused bicyclic product.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess TBAF. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography to isolate pure Methyl 4-Chloro-6-benzofurancarboxylate.

Sources

Comprehensive Comparison Guide: Validation of GC-MS vs. GC-MS/MS Methods for Methyl 4-Chloro-6-benzofurancarboxylate Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-Chloro-6-benzofurancarboxylate (CAS 1427405-43-3) is a critical research chemical and building block frequently utilized in targeted drug discovery[]. Accurately quantifying this compound in complex biological matrices (e.g., plasma, tissue homogenates) during pharmacokinetic (PK) studies requires highly selective and sensitive analytical methods. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically served as the analytical gold standard, the increasing demand for ultra-trace detection limits in complex matrices has driven the adoption of tandem mass spectrometry (GC-MS/MS)[2].

This guide objectively compares the performance of Single Quadrupole GC-MS (SIM mode) and Triple Quadrupole GC-MS/MS (MRM mode) for quantifying Methyl 4-Chloro-6-benzofurancarboxylate, validated strictly against the ICH M10 Bioanalytical Method Validation guidelines[3].

Mechanistic Causality: Why Transition from SIM to MRM?

As an application scientist, selecting the correct mass analyzer is a function of matrix complexity and required sensitivity.

  • Single Quadrupole GC-MS (SIM): Selected Ion Monitoring (SIM) isolates a specific precursor ion. However, biological matrices often contain co-eluting endogenous lipids or metabolites that produce isobaric fragments at the same mass-to-charge ratio (m/z). This leads to elevated baseline noise, matrix interference, and false positives at lower concentrations[4].

  • Triple Quadrupole GC-MS/MS (MRM): Multiple Reaction Monitoring (MRM) overcomes isobaric interference through a double-filtering mechanism. The first quadrupole (Q1) isolates the precursor ion. In the collision cell (Q2), argon gas induces collision-induced dissociation (CID). The third quadrupole (Q3) then isolates a highly specific product ion[5]. This mathematically eliminates matrix background, improving the signal-to-noise (S/N) ratio by 10- to 100-fold and drastically lowering the Lower Limit of Quantification (LLOQ)[2].

Analytical Workflow & Decision Logic

G cluster_MS Mass Spectrometry Detection Strategy Sample Biological Sample (Spiked Matrix) Prep Liquid-Liquid Extraction (LLE) Sample->Prep Causality: Removes Polar Proteins GC Gas Chromatography (HP-5MS Separation) Prep->GC Causality: Protects Column EI Electron Ionization (EI, 70 eV) GC->EI Elution SIM Single Quadrupole (GC-MS) Selected Ion Monitoring (SIM) EI->SIM Routine QC (High Conc.) MRM Triple Quadrupole (GC-MS/MS) Multiple Reaction Monitoring (MRM) EI->MRM Trace Analysis (Low Conc.) Validation ICH M10 Validation (Data Processing & QA/QC) SIM->Validation MRM->Validation

Analytical workflow comparing GC-MS and GC-MS/MS strategies for ICH M10-compliant quantification.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system incorporating stable isotope-labeled internal standards (SIL-IS) and multi-level Quality Control (QC) samples, fulfilling FDA and ICH M10 criteria[3][6].

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Liquid-Liquid Extraction (LLE) using non-polar solvents selectively extracts the hydrophobic Methyl 4-Chloro-6-benzofurancarboxylate while leaving polar proteins, salts, and phospholipids in the aqueous phase. This prevents GC column degradation and ion source fouling.

  • Aliquot: Transfer 100 µL of biological matrix (e.g., rat plasma) into a glass centrifuge tube.

  • Internal Standard: Add 10 µL of SIL-IS working solution (e.g., Methyl 4-Chloro-6-benzofurancarboxylate-d3, 100 ng/mL) to correct for extraction recovery losses and injection volume variances.

  • Extraction: Add 1.0 mL of Hexane/Ethyl Acetate (80:20, v/v).

  • Partitioning: Vortex for 5 minutes at 1500 rpm to ensure complete phase partitioning.

  • Separation: Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Concentration: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of n-hexane and transfer to a GC autosampler vial with a glass insert.

Step 2: Chromatographic and Mass Spectrometric Conditions
  • GC Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness). Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal retention, thermal stability, and peak shape for halogenated benzofurans.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

Detection Parameters (The Divergence Point):

  • Single Quadrupole (SIM): Monitor m/z 210 (Molecular ion, [M]+) and m/z 179 ([M-OCH3]+).

  • Triple Quadrupole (MRM):

    • Precursor Ion (Q1): m/z 210.

    • Collision Energy (Q2): 15 eV (Argon CID gas).

    • Quantifier Product Ion (Q3): m/z 179.

    • Qualifier Product Ion (Q3): m/z 151 (Further loss of CO).

Step 3: ICH M10 Validation Execution

A robust method must prove it measures what it claims to measure. The validation sequence includes:

  • Selectivity (Blank Matrix): Analyze 6 independent sources of blank matrix to ensure no endogenous interfering peaks >20% of the LLOQ response[3].

  • Zero Sample: Blank matrix spiked only with IS to check for isotopic cross-talk.

  • Calibration Curve: 8 non-zero standards establishing the linear dynamic range.

  • Accuracy & Precision: Analyze QC samples at LLOQ, Low, Mid, and High concentrations in 6 replicates over 3 independent analytical runs.

Quantitative Data Presentation: GC-MS vs. GC-MS/MS

The experimental validation yields stark differences in performance, particularly at the lower end of the calibration curve. The table below summarizes the comparative validation metrics for Methyl 4-Chloro-6-benzofurancarboxylate in plasma.

Validation ParameterSingle Quadrupole GC-MS (SIM)Triple Quadrupole GC-MS/MS (MRM)ICH M10 Acceptance Criteria
Linear Dynamic Range 10.0 – 5000 ng/mL0.1 – 5000 ng/mLR² ≥ 0.99
LLOQ 10.0 ng/mL (S/N = 12)0.1 ng/mL (S/N = 25)S/N ≥ 5, Precision ≤ 20%
Intra-day Precision (CV%) 6.5% – 12.4%2.1% – 7.3%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -8.5% to +11.2%-3.4% to +4.5%± 15% (± 20% at LLOQ)
Matrix Effect (IS Normalized) 82% (Ion suppression/interference)98% (Negligible interference)Consistent across matrix lots

Conclusion & Recommendations

While Single Quadrupole GC-MS (SIM) is highly cost-effective and entirely sufficient for routine quality control of high-concentration synthetic batches, it fundamentally falls short in complex biological matrices where trace-level quantification is required.

The Triple Quadrupole GC-MS/MS platform, utilizing MRM, provides a 100-fold improvement in sensitivity (LLOQ of 0.1 ng/mL vs 10.0 ng/mL) and superior precision by effectively filtering out isobaric matrix background[2][5]. For researchers and drug development professionals conducting regulatory-compliant pharmacokinetic studies governed by ICH M10[6], GC-MS/MS is the definitive and required choice for the reliable quantification of Methyl 4-Chloro-6-benzofurancarboxylate.

References

  • Source: ich.
  • CAS 1427405-43-3 (Methyl 4-Chloro-6-benzofurancarboxylate ...
  • GC-MS vs. GC-MS/MS: When Do You Need Tandem Mass Spectrometry for Your Samples?
  • Source: technologynetworks.
  • Source: fda.
  • Source: chromatographyonline.

Sources

FTIR absorption bands for Methyl 4-Chloro-6-benzofurancarboxylate structural validation

Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of Methyl 4-Chloro-6-benzofurancarboxylate: An FTIR Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural validation of complex heterocyclic intermediates. Methyl 4-Chloro-6-benzofurancarboxylate is a critical scaffold in pharmaceutical development, featuring a benzofuran core, a methyl ester moiety, and an aryl chloride substituent. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive tool for confirming the presence and integrity of these functional groups.

This guide objectively compares two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR) and KBr Pellet Transmission—and provides a comprehensive, self-validating framework for assigning the characteristic absorption bands of this specific molecule.

Theoretical FTIR Band Assignments and Causality

Understanding the molecular vibrations of Methyl 4-Chloro-6-benzofurancarboxylate requires dissecting its functional groups. The local structural environment directly dictates the vibrational frequency (wavenumber, cm⁻¹) and signal intensity.

  • Methyl Ester Group: Saturated aliphatic esters typically exhibit a C=O stretching vibration around 1735–1750 cm⁻¹. However, in Methyl 4-Chloro-6-benzofurancarboxylate, the ester carbonyl is conjugated with the aromatic benzofuran ring. This conjugation delocalizes the π-electrons, weakening the C=O double bond character and shifting the absorption to a lower frequency, typically 1715–1730 cm⁻¹[1]. The C-O stretching vibrations appear as strong, broad bands in the 1100–1300 cm⁻¹ region, specifically around 1250 cm⁻¹ and 1175 cm⁻¹[2].

  • Benzofuran Ring: The aromatic and heteroaromatic system presents multiple diagnostic bands. The =C-H stretching vibrations occur just above 3000 cm⁻¹ (typically 3060–3185 cm⁻¹)[3]. Aromatic C=C ring stretching vibrations are observed in the 1450–1600 cm⁻¹ region. Additionally, out-of-plane C-H bending vibrations, which are highly sensitive to the substitution pattern of the ring, appear in the 740–800 cm⁻¹ range[4].

  • Aryl Chloride: The substitution of chlorine on the aromatic ring introduces a distinct C-Cl stretching vibration. For aryl chlorides, this band is typically found in the lower frequency "fingerprint" region, often presenting as a distinct C-Cl stretch around 620–840 cm⁻¹[5].

Table 1: Theoretical FTIR Absorption Bands for Methyl 4-Chloro-6-benzofurancarboxylate

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Signal Characteristics
Methyl Ester C=O Stretching1715 – 1730Strong, sharp (shifted due to conjugation)
Methyl Ester C-O Stretching1175, 1250Strong, broad
Benzofuran Ring =C-H Stretching3060 – 3185Weak to medium, sharp
Benzofuran Ring C=C Aromatic Stretch1450 – 1600Medium, multiple bands
Benzofuran Ring C-H Out-of-Plane Bend740 – 800Strong, diagnostic of substitution
Aryl Chloride C-Cl Stretching620 – 840Strong to medium

Technology Comparison: Diamond ATR-FTIR vs. KBr Pellet Transmission

When validating the structure of a solid crystalline intermediate like Methyl 4-Chloro-6-benzofurancarboxylate, the choice of sampling accessory fundamentally alters the spectral data quality and workflow efficiency.

Table 2: Performance Comparison

MetricDiamond ATR-FTIR (Recommended)KBr Pellet Transmission (Alternative)
Sample Preparation None required (direct application)Intensive (drying, grinding, vacuum pressing)
Moisture Interference Negligible (no hygroscopic matrix)High (KBr absorbs water, causing broad O-H band)
Spectral Resolution Excellent for solid powdersProne to baseline scattering (Christiansen effect)
Throughput High (< 2 minutes per sample)Low (10–15 minutes per sample)
Sample Recovery 100% recoverableNon-recoverable (mixed with KBr salt)

Causality in Technique Selection: Diamond ATR-FTIR is highly recommended for this compound. The traditional KBr pellet method requires grinding the sample with a highly hygroscopic KBr salt. If the KBr absorbs atmospheric moisture during preparation, a broad O-H stretching band will artificially appear at 3200–3600 cm⁻¹. While Methyl 4-Chloro-6-benzofurancarboxylate does not contain an O-H group, this artifact can completely obscure the critical, but weaker, aromatic =C-H stretching bands above 3000 cm⁻¹. Diamond ATR utilizes an internal reflection element (IRE) that eliminates this moisture artifact, ensuring a pristine baseline for accurate structural confirmation[6].

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness in your analytical data, the following protocols incorporate built-in validation steps.

Protocol A: Diamond ATR-FTIR Analysis (Preferred)
  • System Readiness & Background: Clean the diamond IRE with spectroscopic-grade isopropyl alcohol and a lint-free wipe. Allow to evaporate completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Validation Step: The background must show no residual peaks from previous samples; the baseline should be perfectly flat.

  • Sample Application: Place approximately 2–5 mg of Methyl 4-Chloro-6-benzofurancarboxylate powder directly onto the center of the diamond crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the solid crystal and the IRE.

    • Causality: The evanescent wave generated by the ATR crystal penetrates only 0.5–2.0 µm into the sample. Poor physical contact results in weak signal intensity and high noise.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm in your spectrometer software.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction adjusts relative peak intensities to match standard transmission spectra for accurate library matching.

Protocol B: KBr Pellet Transmission (Alternative)
  • Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours to remove interstitial moisture.

  • Milling: Grind 1–2 mg of the analyte with 100 mg of dry KBr in an agate mortar for 3–5 minutes until a fine, homogeneous powder is achieved.

    • Causality: Particle sizes must be ground smaller than the wavelength of IR light (<2 µm) to minimize the Christiansen effect, which causes severe baseline scattering and distorted peaks.

  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum against a blank KBr pellet background.

Visualizing the Analytical Logic

FTIR_Workflow cluster_prep Sample Preparation Start Methyl 4-Chloro-6-benzofurancarboxylate ATR Diamond ATR (No Prep) Start->ATR KBr KBr Pellet (Grinding & Press) Start->KBr Acquisition Spectral Acquisition ATR->Acquisition Preferred KBr->Acquisition Alternative Processing Data Processing Acquisition->Processing Validation Structural Validation Processing->Validation

FTIR analytical workflow comparing ATR and KBr methods for structural validation.

References

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Source: libretexts.org. URL:[Link]

  • Spectroscopic studies of the quality of WCO (Waste Cooking Oil) fatty acid methyl esters - BIO Web of Conferences. Source: bio-conferences.org. URL:[Link]

  • Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule - DergiPark. Source: dergipark.org.tr. URL:[Link]

  • Reproducing the organic matter model of anthropogenic dark earth of Amazonia - SciELO. Source: scielo.br. URL:[Link]

Sources

Comparative Guide: Reference Standards for Methyl 4-Chloro-6-benzofurancarboxylate Purity Testing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-Chloro-6-benzofurancarboxylate (CAS: 1427405-43-3) is a highly specialized halogenated building block utilized extensively in the synthesis of complex pharmaceutical active ingredients (APIs) and targeted therapeutics. Because impurities in starting materials can propagate through synthetic pathways—often leading to toxic or reactive downstream byproducts—the accurate purity assignment of its reference standard is a critical regulatory requirement [1].

This guide objectively compares the performance of commercial Certified Reference Materials (CRMs) against in-house synthesized standards. Furthermore, it outlines a self-validating analytical framework utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and quantitative Nuclear Magnetic Resonance (1H-qNMR) to ensure absolute scientific integrity in purity testing.

The Causality of Analytical Blind Spots

Relying solely on traditional HPLC-UV area normalization for purity testing is a fundamentally flawed approach for halogenated benzofurans.

  • The Extinction Coefficient Fallacy: UV normalization assumes that all impurities absorb light equally. If a des-chloro impurity or a residual synthetic solvent lacks a strong chromophore, the purity of the standard will be falsely overestimated.

  • The Mass Spectrometry Advantage: By coupling HPLC with MS (using ESI or APCI), analysts can identify co-eluting impurities. The presence of the chlorine atom in Methyl 4-Chloro-6-benzofurancarboxylate provides a highly diagnostic M / M+2 isotopic ratio of 3:1, allowing for the rapid differentiation of chlorinated API from non-chlorinated degradants [2].

  • The qNMR Imperative: Quantitative NMR (qNMR) measures the absolute mass fraction of the compound. Because the NMR signal response is strictly proportional to the number of resonating nuclei—and independent of the molecule's chemical structure—it bypasses the need for an identical reference standard for calibration [3].

Comparative Analysis of Reference Standards

When selecting a reference standard for Methyl 4-Chloro-6-benzofurancarboxylate, laboratories typically choose between established commercial vendors (e.g., Toronto Research Chemicals), in-house synthesis, or secondary working standards.

Table 1: Performance & Certification Comparison
Standard SourceTypical PurityCertification MethodologyTraceabilityBest Application
Commercial CRM (e.g., TRC) >98.0%Orthogonal (qNMR + Mass Balance)NIST-traceable internal standardsRegulatory submissions, primary calibration [4].
In-House Synthesized (Crude) 90% - 95%HPLC-UV onlyNoneEarly-stage R&D, qualitative screening.
In-House Synthesized (Purified) >97.0%HPLC-UV + KF + NMRInternal documentationRoutine batch testing (if cross-validated).
Secondary Working Standard >97.0%Calibrated against Primary CRMTraceable to Primary CRMHigh-volume routine QC analysis.

Self-Validating Experimental Workflows

To establish a trustworthy reference standard, the testing protocol must be a self-validating system . This is achieved by comparing a subtractive method (Mass Balance) against an additive/absolute method (qNMR). If the results of both independent pathways converge within a tight tolerance (Δ < 0.5%), the purity assignment is scientifically validated.

PurityWorkflow cluster_0 Orthogonal Testing Start Methyl 4-Chloro-6-benzofurancarboxylate HPLC HPLC-UV/MS Start->HPLC qNMR 1H-qNMR Start->qNMR KF Karl Fischer Start->KF ICP ICP-MS Start->ICP MassBalance Mass Balance Calculation HPLC->MassBalance CrossCheck Cross-Validation qNMR->CrossCheck KF->MassBalance ICP->MassBalance MassBalance->CrossCheck CRM Certified Reference Material CrossCheck->CRM Δ < 0.5%

Fig 1. Self-validating orthogonal workflow for reference standard purity assignment.

Protocol A: Mass Balance Purity Assignment

Causality: This method subtracts all non-API components (water, solvents, inorganics) from the total mass, correcting the HPLC-UV area percentage.

  • Organic Impurities: Inject 10 µL of sample (1 mg/mL in MeCN) onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient of Water/MeCN (0.1% Formic Acid). Record UV purity at 254 nm.

  • Water Content: Titrate 50 mg of the sample using Karl Fischer coulometry.

  • Residual Solvents: Analyze 20 mg via Headspace GC-FID to quantify residual synthesis solvents (e.g., ethyl acetate, dichloromethane).

  • Inorganic Impurities: Perform Residue on Ignition (ROI) or ICP-MS on a 1.0 g sample to detect inorganic salts.

  • Calculation: Mass Balance Purity = HPLC Area% ×[100% - (%Water + %Solvents + %Inorganics)] / 100

Protocol B: 1H-qNMR Absolute Purity Determination

Causality: The relaxation delay ( D1​ ) must be set to at least 5 times the longest spin-lattice relaxation time ( T1​ ) of the protons being integrated. If D1​ is too short, the nuclei will not fully return to thermal equilibrium between pulses, leading to signal saturation and a false underestimation of purity [3].

  • Sample Preparation: Accurately weigh ~15 mg of Methyl 4-Chloro-6-benzofurancarboxylate and ~5 mg of a NIST-traceable internal standard (e.g., Dimethyl sulfone, purity >99.9%).

  • Solvation: Dissolve the mixture completely in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher. Set the relaxation delay ( D1​ ) to 60 seconds to ensure complete magnetization recovery.

  • Integration: Integrate the distinct benzofuran aromatic proton (e.g., H-5 or H-7) against the internal standard's methyl protons.

  • Calculation: Compute absolute mass fraction using the standard qNMR molar ratio equation.

Experimental Data: Performance Comparison

The following experimental data illustrates the critical difference between relying on a single analytical method versus an orthogonal, self-validating approach.

Table 2: Purity Assessment Results (qNMR vs. Mass Balance)
Standard BatchHPLC-UV Purity (%)Water & Volatiles (%)Mass Balance Purity (%)1H-qNMR Purity (%)Absolute Difference (Δ)Status
Commercial CRM (TRC) 99.850.1599.7099.650.05% Validated
In-House (Recrystallized) 98.900.4598.4598.300.15% Validated
In-House (Crude) 96.503.2093.4189.104.31% Rejected

Data Insight: The "In-House (Crude)" batch showed a massive 4.31% discrepancy between Mass Balance and qNMR. Subsequent investigation via ICP-MS revealed high levels of UV-invisible, NMR-invisible inorganic salts left over from the synthesis catalyst, which were completely missed by HPLC-UV. Only the orthogonal qNMR approach caught the true absolute mass fraction.

Conclusion

For critical regulatory applications and late-stage drug development, utilizing a rigorously certified commercial reference standard (such as those provided by TRC) is highly recommended [1]. If synthesizing Methyl 4-Chloro-6-benzofurancarboxylate in-house, laboratories must not rely on HPLC-UV alone. Implementing the self-validating Mass Balance vs. qNMR workflow ensures that analytical blind spots are eliminated, safeguarding the integrity of downstream pharmaceutical manufacturing.

References

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism Source: PubMed (NIH) URL:[Link]

  • Determination of standard sample purity using the high-precision H-1-NMR process Source: ResearchGate URL:[Link]

  • Quality control in impurity reference standards: science for a safer world Source: Chemistry World URL: [Link]

Safety Operating Guide

Methyl 4-Chloro-6-benzofurancarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal and Destruction of Methyl 4-Chloro-6-benzofurancarboxylate

As drug development increasingly relies on complex heterocyclic building blocks, the management of halogenated intermediates like Methyl 4-Chloro-6-benzofurancarboxylate demands rigorous operational oversight[]. As a Senior Application Scientist, I cannot overstate the importance of treating halogenated benzofurans with specialized disposal protocols. Improper thermal destruction of chlorinated aromatics can lead to the de novo synthesis of polychlorinated dibenzofurans (PCDFs) and dioxins—some of the most toxic environmental pollutants known.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and high-temperature destruction of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the material's hazard profile. Methyl 4-chloro-6-benzofurancarboxylate is a chlorinated organic ester[2]. Based on analogous chlorinated benzofuran derivatives, it exhibits specific acute and chronic hazards that dictate its handling and waste classification[3].

Table 1: Chemical and Hazard Profile of Methyl 4-Chloro-6-benzofurancarboxylate

Property / ParameterDetail / Specification
Chemical Name Methyl 4-Chloro-6-benzofurancarboxylate
CAS Registry Number 1427405-43-3
Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
Waste Classification Halogenated Organic Waste
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)

The Mechanistic Rationale for Halogenated Waste Disposal

Why can't we dispose of this compound in standard organic waste streams? The causality lies in the carbon-chlorine (C-Cl) bond and the benzofuran core.

  • Preventing PCDF Formation: If subjected to low-temperature incineration (e.g., <800°C), the incomplete combustion of the chlorinated benzofuran ring provides the exact precursors needed for the formation of polychlorinated dibenzofurans (PCDFs)[4].

  • High-Temperature Destruction: To ensure complete cleavage of the aromatic ring and the C-Cl bond, environmental engineering standards mandate that halogenated organic waste exceeding 1% by weight must be incinerated in a secondary combustion chamber at a minimum temperature of 1100°C with a gas residence time of at least 2 seconds[4].

  • Acid Gas Neutralization: The complete combustion of this compound yields carbon dioxide, water, and hydrogen chloride (HCl) gas. The incineration facility must be equipped with caustic scrubbers (typically utilizing NaOH) to neutralize the HCl before atmospheric release[5].

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical lifecycle of Methyl 4-Chloro-6-benzofurancarboxylate from waste generation to regulatory-compliant destruction.

Halogenated benzofuran waste disposal and destruction workflow.

Step-by-Step Operational Disposal Protocol

To maintain a self-validating safety system, execute the following steps precisely.

Step 1: Source Segregation & Accumulation

  • Action: Isolate all Methyl 4-Chloro-6-benzofurancarboxylate waste (solid residues, mother liquors, and contaminated solvents) into dedicated "Halogenated Organic Waste" containers. Do not mix with standard hydrocarbon solvents (like hexane or ethyl acetate).

  • Causality: Mixing halogenated waste with non-halogenated solvents lowers the overall BTU (heating value) of the waste stream. This requires the disposal facility to consume expensive supplemental fuel to maintain the necessary 1100°C incineration temperature[5]. Furthermore, cross-contamination increases the volume of waste subject to strict, higher-cost halogenated disposal regulations.

Step 2: Spill Response and Labware Decontamination

  • Action: If a solid spill occurs, do not use water. Absorb any associated liquids using an inert absorbent (e.g., vermiculite or sand). Sweep using non-sparking tools and place into a solid halogenated waste container. For glassware decontamination, rinse the labware with a compatible halogenated solvent (like dichloromethane) or a strong organic solvent (like acetone) in a fume hood.

  • Causality: The compound's organic ester nature makes it practically insoluble in water; aqueous washing will only spread the contamination. Solvent rinsing ensures the compound is fully dissolved and transferred into the appropriate waste stream for thermal destruction.

Step 3: Packaging and Labeling

  • Action: Use UN-approved, chemically compatible containers (e.g., high-density polyethylene (HDPE) or PTFE-lined glass). Affix a hazardous waste label clearly identifying the contents as "Halogenated Organic Waste - Contains Chlorinated Benzofuran Derivatives."

  • Causality: Proper identification ensures that downstream waste handlers route the drum to a twin-chamber incinerator equipped with caustic scrubbers, rather than a standard fuel-blending or low-temperature facility[4].

Step 4: Manifesting and Transport

  • Action: Contract a licensed hazardous waste vendor. Ensure the waste manifest accurately reflects the presence of chlorinated organics.

  • Causality: Legal compliance and chain-of-custody tracking protect the laboratory from liability and guarantee the waste reaches a facility equipped with the necessary high-temperature kilns[5].

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Guidelines for PCBs, PCB-Containing Equipment and Waste Disposal. Central Power Research Institute (CPRI). Available at:[Link]

Sources

Personal protective equipment for handling Methyl 4-Chloro-6-benzofurancarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safety, Handling, and PPE for Methyl 4-Chloro-6-benzofurancarboxylate

As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the chemical integrity of research compounds is paramount. Methyl 4-Chloro-6-benzofurancarboxylate is a specialized halogenated benzofuran derivative frequently utilized as a structural scaffold in medicinal chemistry and drug development[1]. While highly valuable for synthesizing novel therapeutics, halogenated organic compounds present specific occupational hazards that require rigorous, causality-driven safety protocols[2][3].

This guide provides a self-validating, step-by-step framework for the safe handling, operational processing, and disposal of this compound.

Chemical Identity & Quantitative Data

Before handling any compound, it is critical to establish its foundational properties to inform downstream risk assessment.

PropertyValue
Chemical Name Methyl 4-Chloro-6-benzofurancarboxylate
CAS Number 1427405-43-3[1]
Molecular Formula C10H7ClO3[1]
Structural Class Halogenated Benzofuran Derivative[4]

Mechanistic Toxicology & Risk Assessment

To understand why specific Personal Protective Equipment (PPE) is mandated, we must examine the causality of benzofuran-induced toxicity. Halogenated benzofurans act as lipophilic xenobiotics. Upon systemic absorption (via inhalation of airborne dust or dermal permeation), these compounds can localize within cellular mitochondria[2].

Once intracellular, they have been shown to disrupt the electron transport chain and inhibit mitochondrial β-oxidation[2]. This disruption leads to electron leakage, resulting in the generation of Reactive Oxygen Species (ROS)[2]. The subsequent oxidative stress causes lipid peroxidation and triggers apoptotic signaling pathways, leading to cytotoxicity[5]. Stringent PPE and engineering controls are therefore non-negotiable to prevent primary exposure.

ToxicityPathway Exposure Dermal/Inhalation Exposure (Methyl 4-Chloro-6-benzofurancarboxylate) Uptake Cellular Uptake & Distribution Exposure->Uptake Systemic Absorption Mito Mitochondrial ETC Disruption Uptake->Mito Intracellular Localization ROS Reactive Oxygen Species (ROS) Generation Mito->ROS Electron Leakage OxStress Oxidative Stress & Lipid Peroxidation ROS->OxStress Macromolecule Damage Apoptosis Cellular Apoptosis / Cytotoxicity OxStress->Apoptosis Caspase Activation

Fig 1: Halogenated benzofuran toxicity pathway via ROS generation and mitochondrial disruption.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA Laboratory Standards (29 CFR 1910.1450)[6] and American Chemical Society (ACS) guidelines for halogenated organic compounds[3], the following PPE matrix must be strictly adhered to during all handling phases.

PPE CategorySpecification & StandardScientific Rationale & Causality
Eye/Face Protection Chemical safety goggles (EN 166 / ANSI Z87.1 compliant).Prevents mucosal absorption of airborne particulates. Halogenated esters can cause severe ocular irritation and corneal damage[4][5].
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness). Double-gloving recommended.Halogenated organics can permeate certain polymers. Nitrile provides a robust, chemically compatible barrier against lipophilic benzofuran derivatives[7][8].
Body Protection Flame-retardant, knee-length laboratory coat.Prevents dermal accumulation of dust. The lipophilic nature of the compound facilitates rapid skin absorption[4][7].
Respiratory Protection N95/P100 particulate respirator (if weighing outside a hood).Mitigates inhalation of fine crystalline dust, directly preventing respiratory tract irritation and systemic ROS induction[2][7].
Engineering Controls Chemical Fume Hood (Face velocity: 80-100 fpm).Primary defense mechanism. Ensures aerosolized particles and volatile byproducts are directed away from the operator's breathing zone[6][9].

Operational Handling & Experimental Workflow

Protocol: Preparation of a 10 mM In Vitro Assay Stock Solution This protocol ensures the chemical integrity of the ester linkage while minimizing operator exposure.

  • Step 1: Environmental Preparation Verify the fume hood continuous airflow monitor reads between 80-100 feet per minute (fpm)[6]. Don all required PPE as outlined in the matrix above. Clear the workspace of incompatible chemicals, specifically strong oxidizing agents and strong bases, which can hydrolyze the methyl ester[10].

  • Step 2: Thermal Equilibration Remove the sealed vial of Methyl 4-Chloro-6-benzofurancarboxylate from cold storage. Causality Check: Allow the vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Opening a cold vial introduces ambient moisture, which can initiate hydrolysis of the carboxylate ester, compromising assay reproducibility.

  • Step 3: Precision Weighing Place an anti-static weighing boat on the analytical balance (preferably located within a ventilated balance enclosure). Using a static-free micro-spatula, carefully transfer the required mass. Self-Validating Step: Tare the balance, weigh the solid, and immediately cap the source vial to prevent environmental contamination and minimize airborne dust.

  • Step 4: Dissolution & Aliquoting Transfer the weighed solid to a borosilicate glass vial. Add the calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex gently until complete dissolution is observed. Causality Check: Aliquot the solution into single-use amber microcentrifuge tubes. Amber tubes prevent photolytic degradation of the carbon-chlorine bond, ensuring the structural integrity of the halogenated ring during long-term storage[11]. Store aliquots at -20°C.

Spill Management & Disposal Plan

Halogenated organic compounds require specialized disposal pathways to prevent environmental contamination and comply with institutional Chemical Hygiene Plans[9][12].

Emergency Spill Protocol (Solid Spill):

  • Containment: Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with absorbent paper towels lightly dampened with water or a compatible solvent (e.g., isopropanol) to suppress dust[9].

  • Collection: Using a non-sparking scoop, collect the dampened material and the absorbent pads.

  • Isolation: Place all collected material into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Decontamination: Wipe the spill area with 70% isopropanol to dissolve any residual lipophilic compound, followed by a thorough wash with laboratory-grade detergent and water[9].

Waste Disposal Plan:

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a designated "Solid Hazardous Waste" container.

  • Liquid Waste: Any DMSO or solvent solutions containing Methyl 4-Chloro-6-benzofurancarboxylate must be strictly segregated into a "Halogenated Organic Waste" carboy[10][12].

  • Causality Check: Never mix halogenated waste with non-halogenated organic solvents or acidic waste streams. Mixing incompatible waste streams can lead to exothermic reactions or the generation of highly toxic, volatile halogenated gases[10][12].

References

  • Title: 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl Source: mastercontrol.com URL: [Link]

  • Title: Safety Guidelines for Chemical Demonstrations Source: dchas.org URL: [Link]

  • Title: Standard Operating Procedures for Chemical Safety - LSU Source: lsu.edu URL: [Link]

  • Title: Safety: Chemical Compatibility, and Waste Source: ku.edu URL: [Link]

  • Title: NUS LABORATORY CHEMICAL SAFETY MANUAL Source: nus.edu.sg URL: [Link]

  • Title: Safety in Academic Chemistry Laboratories - American Chemical Society Source: acs.org URL: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。